1-(5-Ketohexyl)-3-methyl Xanthine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-(5-oxohexyl)-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-8(17)5-3-4-6-16-11(18)9-10(14-7-13-9)15(2)12(16)19/h7H,3-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUYHZOYPIJUBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCN1C(=O)C2=C(N=CN2)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101203357 | |
| Record name | 3,9-Dihydro-3-methyl-1-(5-oxohexyl)-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101203357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38975-46-1 | |
| Record name | 3,9-Dihydro-3-methyl-1-(5-oxohexyl)-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38975-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Ketohexyl)-3-methylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038975461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,9-Dihydro-3-methyl-1-(5-oxohexyl)-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101203357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-KETOHEXYL)-3-METHYLXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8NS1DNH2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Bioactive Potential of 1-(5-Ketohexyl)-3-methylxanthine: A Technical Guide for Researchers
This guide provides an in-depth technical exploration of 1-(5-Ketohexyl)-3-methylxanthine, a significant metabolite of the hemorheological agent pentoxifylline. As researchers and drug development professionals, understanding the nuanced biological activities of this methylxanthine derivative is paramount for harnessing its therapeutic potential. This document moves beyond a simple recitation of facts to offer a synthesized perspective on its mechanism of action, experimental validation, and future research trajectories.
Introduction: The Significance of a Metabolite
1-(5-Ketohexyl)-3-methylxanthine, also known as 1-(5-oxohexyl)-3-methylxanthine, is a purine alkaloid and a prominent metabolite of pentoxifylline[1]. While pentoxifylline itself has a range of therapeutic applications, including the treatment of peripheral vascular disease, its metabolites are known to contribute significantly to its overall pharmacological profile[1][2][3][4]. This guide focuses specifically on the keto-metabolite, elucidating its distinct biological activities that differentiate it from the parent compound and other metabolic byproducts. The exploration of such metabolites is crucial as they can possess unique therapeutic properties, potentially with improved efficacy or a more favorable side-effect profile.
Methylxanthines as a class are recognized for their diverse pharmacological effects, which are primarily mediated through four key mechanisms: antagonism of adenosine receptors, inhibition of phosphodiesterases (PDEs), modulation of GABA receptor action, and regulation of intracellular calcium levels[5][6][7]. The specific biological activity of any given methylxanthine is determined by its unique chemical structure and the resulting affinity for these molecular targets[5].
Core Biological Activities and Mechanisms of Action
The biological activities of 1-(5-Ketohexyl)-3-methylxanthine and related metabolites of pentoxifylline are multifaceted. Key activities include modulation of inflammatory responses and cellular proliferation.
Anti-inflammatory Properties
A significant aspect of methylxanthine bioactivity lies in their anti-inflammatory effects[5][8]. While pentoxifylline and its primary reductive metabolite, 1-(5-hydroxyhexyl)-3,7-dimethylxanthine (M1), are known to inhibit the release of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine, 1-(5-Ketohexyl)-3-methylxanthine and its related carboxy metabolites exhibit a more nuanced role[2][3].
Specifically, studies have shown that the carboxy metabolites of pentoxifylline, which are structurally related to the keto-metabolite, are poor inhibitors of lipopolysaccharide (LPS)-stimulated TNF-α release from macrophages[2][3]. This suggests a divergence in the anti-inflammatory pathways engaged by different pentoxifylline metabolites.
Cytoprotective Effects
Interestingly, while showing poor inhibition of TNF-α production, the carboxy metabolites of pentoxifylline have demonstrated a greater efficacy than the parent drug in protecting fibrosarcoma cells from TNF-α-induced cytotoxicity[2][3]. This cytoprotective effect, in the absence of significant TNF-α suppression, points towards a distinct mechanism of action that could be of therapeutic interest in conditions characterized by excessive TNF-α-mediated cell death.
Phosphodiesterase (PDE) Inhibition
A hallmark of methylxanthine action is the inhibition of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[6][9]. By inhibiting PDEs, methylxanthines increase intracellular levels of these second messengers, leading to a cascade of downstream effects, including smooth muscle relaxation and reduced inflammation[6][10]. The bronchodilatory effects of many methylxanthines are attributed to this mechanism[11][12]. While direct studies on 1-(5-Ketohexyl)-3-methylxanthine's PDE inhibitory profile are not extensively detailed in the provided results, it is a plausible mechanism contributing to its overall bioactivity, given its structural class.
The following diagram illustrates the general mechanism of PDE inhibition by methylxanthines.
Caption: General signaling pathway of phosphodiesterase inhibition by methylxanthines.
Experimental Protocols for Assessing Bioactivity
To rigorously evaluate the biological activity of 1-(5-Ketohexyl)-3-methylxanthine, a series of well-defined in vitro assays are essential. The following protocols are based on established methodologies for characterizing methylxanthine compounds.
In Vitro TNF-α Release Assay
This protocol is designed to quantify the effect of 1-(5-Ketohexyl)-3-methylxanthine on the production of TNF-α by immune cells stimulated with a pro-inflammatory agent.
Objective: To determine the inhibitory effect of the test compound on LPS-induced TNF-α release in murine macrophages (e.g., RAW 264.7 cell line).
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of 1-(5-Ketohexyl)-3-methylxanthine (e.g., 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., pentoxifylline).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for 4-6 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC50 value.
Caption: Experimental workflow for the in vitro TNF-α release assay.
Cytotoxicity Assay
This protocol assesses the ability of 1-(5-Ketohexyl)-3-methylxanthine to protect cells from TNF-α-induced cell death.
Objective: To evaluate the cytoprotective effect of the test compound against TNF-α-induced cytotoxicity in a susceptible cell line (e.g., murine fibrosarcoma WC/1 cells).
Methodology:
-
Cell Culture: Culture WC/1 cells in an appropriate medium and conditions.
-
Cell Seeding: Seed cells in a 96-well plate and allow for overnight adherence.
-
Compound and Cytokine Treatment: Treat the cells with varying concentrations of 1-(5-Ketohexyl)-3-methylxanthine in the presence of a cytotoxic concentration of TNF-α (e.g., 10 ng/mL). Include controls for untreated cells, cells treated with TNF-α alone, and cells treated with the test compound alone.
-
Incubation: Incubate the plate for 24-48 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit.
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control.
Structure-Activity Relationship (SAR) Insights
The biological activity of methylxanthines is highly dependent on the nature and position of substituents on the xanthine core[5][13]. Key positions for modification that influence activity are N1, N3, N7, and C8[13].
-
Substitution at N3: Generally increases bronchodilator effects[12].
-
Substitution at C8: Can significantly enhance adenosine receptor antagonism and selectivity[5].
The presence of the 5-ketohexyl group at the N1 position of 1-(5-Ketohexyl)-3-methylxanthine is a critical determinant of its specific biological profile. Further derivatization of this side chain could lead to compounds with enhanced potency or altered selectivity for different molecular targets.
Data Summary
The following table summarizes the comparative biological activities of pentoxifylline and its metabolites based on available literature.
| Compound | TNF-α Inhibition | Cytoprotection against TNF-α |
| Pentoxifylline (PTX) | Moderate | Moderate |
| 1-(5-hydroxyhexyl)-3,7-dimethylxanthine (M1) | Moderate | Moderate |
| Carboxy Metabolites (e.g., M4, M5) | Poor | High |
| 1-(5-Ketohexyl)-3-methylxanthine | Likely Poor (inferred) | Likely High (inferred) |
Note: The activity of 1-(5-Ketohexyl)-3-methylxanthine is inferred based on the activities of structurally similar carboxy metabolites of pentoxifylline as direct comparative data was not available in the initial search results.
Future Directions and Conclusion
1-(5-Ketohexyl)-3-methylxanthine represents a compelling lead compound for further investigation. Its potential to uncouple cytoprotective effects from broad immunosuppression (via weak TNF-α inhibition) warrants deeper exploration for therapeutic applications in inflammatory and autoimmune diseases.
Future research should focus on:
-
Direct Head-to-Head Comparisons: Conducting comprehensive studies directly comparing the bioactivity of purified 1-(5-Ketohexyl)-3-methylxanthine with pentoxifylline and its other major metabolites.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its cytoprotective effects.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of 1-(5-Ketohexyl)-3-methylxanthine in relevant animal models of disease.
-
Synthetic Chemistry Efforts: Synthesizing and screening novel derivatives to optimize its pharmacological properties.
References
-
Fantin, M., Quintieri, L., Kúsz, E., Kis, E., Glavinas, H., Floreani, M., Padrini, R., Duda, E., & Vizler, C. (2006). Pentoxifylline and its major oxidative metabolites exhibit different pharmacological properties. European Journal of Pharmacology, 535(1-3), 301-309. [Link]
-
ResearchGate. (2006). Pentoxifylline and its major oxidative metabolites exhibit different pharmacological properties | Request PDF. [Link]
-
Stefanov, Z., & Stanoeva, E. (1982). On the biochemical mechanism of action of 1-propyl-3-methyl-7-(5-hydroxy-hexyl)-xanthine (HWA 153), a new bronchospasmolytically active methyl xanthine derivative. Arzneimittel-Forschung, 32(11), 1393-1396. [Link]
-
Patel, K., & Tadi, P. (2024). Pentoxifylline. In StatPearls. StatPearls Publishing. [Link]
-
Magnusson, M. V. (2001). Pharmacokinetics and pharmacodynamics of pentoxifylline and metabolites. Lund University Publications. [Link]
-
Fredholm, B. B., & Lindström, K. (1986). The xanthine derivative 1-(5'-oxohexyl)-3-methyl-7-propyl xanthine (HWA 285) enhances the actions of adenosine. Acta Pharmacologica et Toxicologica, 58(3), 187-192. [Link]
-
Dorey, L. G., et al. (2007). Pharmacokinetics of pentoxifylline and its 5-hydroxyhexyl metabolite after intravenous administration of increasing doses to sheep. American Journal of Veterinary Research, 68(8), 882-887. [Link]
-
Monteiro, J., Alves, M. G., Oliveira, P. F., & Silva, B. M. (2016). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules, 21(8), 974. [Link]
-
PubChem. (n.d.). 1-(5-Hydroxy-5-methylhexyl)-3-methylxanthine. National Center for Biotechnology Information. [Link]
-
Ragazzi, E., Froldi, G., Santi Soncin, E., Borea, P. A., & Fassina, G. (1989). Pharmacological effects and binding studies of new methylxanthine thioderivatives. Pharmacological Research, 21(6), 707-717. [Link]
-
Nehlig, A. (2023). Methylxanthines. In StatPearls. StatPearls Publishing. [Link]
-
Wang, Y., et al. (2024). Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. International Journal of Molecular Sciences, 25(3), 1510. [Link]
-
Molecule Vision. (n.d.). The Biochemical Journey: 3-Methylxanthine as a Key Metabolite. [Link]
-
Al-Hourani, B. J., et al. (2022). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules, 27(19), 6543. [Link]
-
Martínez-Pinilla, E., Oñatibia-Astibia, A., & Franco, R. (2015). The relevance of methylxanthines in cacao and chocolate for human health. Foods, 4(1), 100-111. [Link]
-
Al-Ghamdi, A., et al. (2015). Direct conversion of theophylline to 3-methylxanthine by metabolically engineered E. coli. Microbial Cell Factories, 14, 199. [Link]
-
A Short Review on the Effect of Functional Group in Methylxanthine (Caffeine) Class of Drugs. (2018). Journal of Heterocyclic Chemistry. [Link]
-
Black, T. H., & Gatto, C. (1989). An Inexpensive, Efficient Synthesis of 1-Methylxanthine. Synthetic Communications, 19(17), 3049-3053. [Link]
-
Popendiker, K. (1970). [The effect of 1-(5'-oxohexyl)-3,7-dimethylxanthine on heart rate following administration of propranolol and adenosine]. Arzneimittel-Forschung, 20(10), 1485-1488. [Link]
-
An Overview of Methylxanthine as Adenosine Receptor Antagonists. (n.d.). ResearchGate. [Link]
-
VET PHARMA 2 | Bronchodilators: Methylxanthines | Module 20.2 (Student Output). (2022, March 21). YouTube. [Link]
- WO2016207364A1 - Process for the preparation of a xanthine-based compound - Google Patents. (2016, December 29).
-
Synthesis of 1-n-Propyl-3-methyl-7-(5-oxohexyl)-xanthine. (n.d.). PrepChem.com. [Link]
-
Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. (n.d.). I.R.I.S.. [Link]
-
Wiemer, G., et al. (2020). Methylxanthines and Neurodegenerative Diseases: An Update. Nutrients, 12(3), 604. [Link]
-
Rao, F. V., Andersen, O. A., Vora, K. A., Demartino, J. A., & van Aalten, D. M. (2005). Methylxanthine drugs are chitinase inhibitors: investigation of inhibition and binding modes. Chemistry & Biology, 12(9), 973-980. [Link]
-
8-(3-phenylpropyl)-1,3,7-triethylxanthine is a synthetic caffeine substitute with stronger metabolic modulator activity | Request PDF. (n.d.). ResearchGate. [Link]
-
Neves, A. R., et al. (2018). 8-(3-phenylpropyl)-1,3,7-triethylxanthine is a synthetic caffeine substitute with stronger metabolic modulator activity. Journal of Cellular Biochemistry, 120(3), 3594-3603. [Link]
Sources
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. Pentoxifylline and its major oxidative metabolites exhibit different pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Health Benefits of Methylxanthines in Cacao and Chocolate | MDPI [mdpi.com]
- 8. Methylxanthines and Neurodegenerative Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. On the biochemical mechanism of action of 1-propyl-3-methyl-7-(5-hydroxy-hexyl)-xanthine (HWA 153), a new bronchospasmolytically active methyl xanthine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. iris.uniroma1.it [iris.uniroma1.it]
Methodological & Application
Application Note: In Vitro Characterization of 1-(5-Ketohexyl)-3-methylxanthine
Introduction & Molecule Profile
Target Molecule: 1-(5-Ketohexyl)-3-methylxanthine CAS Registry Number: 38975-46-1 Synonyms: 1-(5-oxohexyl)-3-methylxanthine; Pentoxifylline Impurity/Metabolite. Structural Context: This molecule is a demethylated analogue of Pentoxifylline (PTX) , lacking the methyl group at the N7 position of the xanthine ring.
Scientific Rationale:
Pentoxifylline and its derivatives are methylxanthines known for their hemorheological and anti-inflammatory properties.[1] Their primary mechanism of action is the non-selective inhibition of Phosphodiesterases (PDEs) , specifically PDE4, which leads to intracellular accumulation of cAMP. This signaling cascade suppresses the release of pro-inflammatory cytokines, most notably TNF-
As a structural analogue/metabolite, 1-(5-Ketohexyl)-3-methylxanthine requires characterization to determine if it retains the pharmacological potency of its parent compound. This guide outlines two critical assays to validate its activity:
-
Biochemical Assay: Direct inhibition of PDE4 enzymatic activity (Target Engagement).
-
Cellular Functional Assay: Suppression of LPS-induced TNF-
release in THP-1 monocytes (Functional Potency).
Mechanism of Action & Signaling Pathway
The following diagram illustrates the signaling cascade where inhibition of PDE4 by the xanthine derivative prevents cAMP degradation, activating PKA and ultimately inhibiting the NF-
Caption: Mechanism of Action. The molecule inhibits PDE4, elevating cAMP levels which downregulates inflammatory cytokine production.
Protocol A: Biochemical PDE4 Inhibition Assay (TR-FRET)
Objective: Determine the IC
Principle: This assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The reaction converts fluorescently labeled cAMP into AMP. A specific antibody binds only to cAMP (not AMP). When the PDE enzyme is active, cAMP is degraded, reducing antibody binding and the FRET signal. Inhibition of PDE preserves cAMP, maintaining a high FRET signal.
Materials & Reagents
-
Test Compound: 1-(5-Ketohexyl)-3-methylxanthine (Dissolved in 100% DMSO to 100 mM).
-
Enzyme: Recombinant Human PDE4B (e.g., BPS Bioscience or SignalChem).
-
Substrate: FAM-cAMP (Fluorescein-labeled cAMP).
-
Detection: Terbium (Tb)-labeled anti-cAMP antibody.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl
, 0.05% BSA, 0.01% Brij-35. -
Controls:
Step-by-Step Protocol
-
Compound Preparation (Serial Dilution):
-
Prepare a 10-point dose-response curve in DMSO.
-
Start at 10 mM stock, dilute 1:3 serially.
-
Further dilute 1:50 into Assay Buffer to create 2x working solutions (Max concentration 200
M, 2% DMSO).
-
-
Enzyme Reaction Setup (384-well plate):
-
Add 5
L of diluted Test Compound to respective wells. -
Add 2.5
L of PDE4B enzyme solution (optimized concentration, typically 0.1–0.5 ng/ L). -
Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.
-
-
Substrate Addition:
-
Add 2.5
L of FAM-cAMP substrate (2x concentration). -
Final Reaction Volume: 10
L. -
Final DMSO Concentration: 1%.
-
Incubate for 60 minutes at RT in the dark.
-
-
Detection:
-
Add 10
L of Tb-labeled anti-cAMP antibody detection mix containing EDTA (to stop the enzymatic reaction). -
Incubate for 60 minutes at RT.
-
-
Data Acquisition:
-
Read plate on a TR-FRET compatible reader (e.g., PerkinElmer EnVision).
-
Excitation: 340 nm; Emission 1: 495 nm (Tb); Emission 2: 520 nm (FAM).
-
Data Analysis
-
Calculate the TR-FRET ratio:
. -
Normalize data to "No Enzyme" (0% activity) and "Vehicle Control" (100% activity).
-
Plot % Inhibition vs. Log[Concentration].
-
Fit using a 4-parameter logistic (4PL) equation to determine IC
.
Protocol B: Cellular TNF- Inhibition Assay
Objective: Assess the functional anti-inflammatory potency by measuring the inhibition of TNF-
Principle:
THP-1 cells (human monocytes) release high levels of TNF-
Materials
-
Cell Line: THP-1 (ATCC TIB-202).
-
Culture Media: RPMI-1640 + 10% FBS + 1% Pen/Strep + 0.05 mM
-mercaptoethanol. -
Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Readout: Human TNF-
ELISA Kit (e.g., R&D Systems DuoSet).
Experimental Workflow
Caption: Workflow for the cell-based TNF-alpha inhibition assay.
Step-by-Step Protocol
-
Cell Preparation:
-
Harvest THP-1 cells and resuspend in fresh media at 1
10 cells/mL . -
Seed 100
L/well (100,000 cells) into a 96-well U-bottom plate.
-
-
Compound Treatment:
-
Prepare 4x concentrated solutions of 1-(5-Ketohexyl)-3-methylxanthine in media (keep DMSO constant).
-
Recommended Test Range: 1
M to 1000 M (Xanthines are often weak inhibitors requiring high concentrations). -
Add 50
L of compound solution to cells. -
Incubate for 1 hour at 37°C / 5% CO
.
-
-
LPS Stimulation:
-
Prepare LPS stock at 400 ng/mL (4x).
-
Add 50
L of LPS to wells (Final concentration: 100 ng/mL ). -
Note: Include "No LPS" control wells to measure basal cytokine levels.
-
Incubate for 4 hours (for early TNF-
release) or 24 hours (for accumulation).
-
-
Sample Collection:
-
Centrifuge plate at 1,500 rpm for 5 minutes.
-
Collect cell-free supernatant. Samples can be stored at -80°C.
-
-
ELISA Quantification:
-
Dilute supernatants (typically 1:5 to 1:20) to fit within the linear range of the ELISA standard curve.
-
Perform ELISA according to manufacturer instructions.
-
Expert Insights & Troubleshooting
| Parameter | Expert Insight |
| Solubility | Like Pentoxifylline, this derivative is moderately soluble in water but highly soluble in DMSO. Ensure the final DMSO concentration in cell assays does not exceed 0.5% , as DMSO itself can dampen cellular inflammatory responses. |
| Potency Expectations | Pentoxifylline is a relatively weak PDE inhibitor (IC |
| Metabolic Stability | In whole-cell assays, xanthines are generally stable. However, if using liver microsomes or hepatocytes, be aware that the 5-ketohexyl chain is a primary site for reduction to the 5-hydroxyhexyl metabolite (Lisofylline-like). |
| Specificity | While PDE4 is the anti-inflammatory target, xanthines are non-selective. They also inhibit PDE5 (vascular target) and act as adenosine receptor antagonists. If strict PDE4 selectivity is required, run a parallel assay against PDE5. |
References
-
Vertex AI Search. (2026). Pharmacodynamic properties for inhibition of cAMP- and cGMP elimination by pentoxifylline. National Institutes of Health (NIH). Link
-
Vertex AI Search. (2026). Pentoxifylline suppression of TNF-alpha expression in THP-1 cells. ResearchGate. Link
-
Vertex AI Search. (2026). Pentoxifylline inhibits TNF-alpha production from human alveolar macrophages.[5] PubMed.[6] Link
-
Vertex AI Search. (2026). Determination of 3,7-dimethyl-1-(5-oxohexyl)-xanthine (pentoxifylline) and its metabolites. PubMed.[6] Link
-
Vertex AI Search. (2026). Pentoxifylline - Compound Summary. PubChem.[6] Link
Sources
- 1. Pentoxifylline | C13H18N4O3 | CID 4740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oral pentoxifylline inhibits release of tumor necrosis factor-alpha from human peripheral blood monocytes : a potential treatment for aseptic loosening of total joint components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pentoxifylline inhibits TNF-alpha production from human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(5-Hydroxy-5-methylhexyl)-3-methylxanthine | C13H20N4O3 | CID 115359 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols for Cell Culture Studies with 1-(5-Ketohexyl)-3-methylxanthine
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 1-(5-Ketohexyl)-3-methylxanthine in cell culture applications. As a member of the methylxanthine family, this compound is structurally related to well-characterized molecules like pentoxifylline and 3-isobutyl-1-methylxanthine (IBMX).[1][2] Based on the established pharmacology of methylxanthines, this guide outlines the core mechanisms of action, proposes key research applications, and provides detailed, validated protocols for investigating its effects on osteogenesis, adipogenesis, and cancer cell proliferation.
Introduction and Mechanism of Action
1-(5-Ketohexyl)-3-methylxanthine (CAS 38975-46-1) belongs to the methylxanthine class of compounds, which are derivatives of the purine base xanthine.[3][4] While this specific molecule is not as extensively characterized as caffeine or theophylline, its structure suggests it shares the primary mechanisms of action common to this family: non-selective inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors.[5][6][7][8]
1.1. Phosphodiesterase (PDE) Inhibition
The primary mechanism for many methylxanthines is the non-competitive inhibition of PDE enzymes.[5][7] PDEs are responsible for the hydrolysis and degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, 1-(5-Ketohexyl)-3-methylxanthine is expected to increase intracellular levels of these second messengers.[7] This elevation in cAMP can, in turn, activate Protein Kinase A (PKA) and other downstream effectors, leading to a wide range of cellular responses, including smooth muscle relaxation, reduced inflammation, and modulation of cell differentiation and proliferation.[2]
1.2. Adenosine Receptor Antagonism
Methylxanthines are structurally similar to adenosine and can act as competitive antagonists at A1 and A2 adenosine receptors.[3][6] Adenosine signaling is crucial in regulating neurotransmission, cardiac function, and inflammation. By blocking these receptors, methylxanthines can counteract adenosine-mediated effects, contributing to their stimulatory and anti-inflammatory properties.[5]
1.3. Downstream Signaling Cascades
The accumulation of cAMP and subsequent signaling events can influence multiple pathways. A closely related compound, pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine), has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) cascades, specifically the ERK1/2 and p38 kinase pathways, independent of PKA activation.[1] This suggests that 1-(5-Ketohexyl)-3-methylxanthine may also modulate cell fate and function through these critical signaling networks.
Methodology:
-
Cell Seeding: Plate C3H10T1/2 mesenchymal stem cells in a 24-well plate at a density of 2 x 10⁴ cells/cm² in DMEM supplemented with 10% FBS and Penicillin-Streptomycin. Allow cells to adhere for 24 hours.
-
Treatment Preparation: Prepare fresh treatment media. Dilute the 100 mM stock of 1-(5-Ketohexyl)-3-methylxanthine in culture medium to the desired final concentrations (e.g., a range of 10 µM to 500 µM). A common effective concentration for related compounds is ~100-500 µM.
-
Experimental Groups:
-
Vehicle Control (DMEM + 10% FBS + 0.1% DMSO)
-
Compound alone (e.g., 100 µM)
-
Positive Control: Recombinant human Bone Morphogenetic Protein-2 (BMP-2) at 50 ng/mL. [1] * Combination: Compound + BMP-2
-
-
Treatment Application: Aspirate the old medium and replace it with the prepared treatment media. Culture the cells for up to 7 days, replacing the media with fresh treatment media every 2-3 days.
-
Endpoint Analysis 1: Alkaline Phosphatase (ALP) Activity (Day 3-5):
-
ALP is an early marker of osteoblast differentiation. [9] * Wash cells with PBS.
-
Lyse the cells and use a commercial p-nitrophenyl phosphate (pNPP) colorimetric assay to quantify ALP activity. Normalize to total protein content.
-
Alternatively, perform histochemical staining for ALP for qualitative analysis.
-
-
Endpoint Analysis 2: Gene Expression (Day 7):
3.3. Protocol 2: Adipogenesis Inhibition Assay in 3T3-L1 Cells
This protocol assesses whether the compound can inhibit hormonally-induced adipocyte differentiation.
Methodology:
-
Cell Seeding and Growth to Confluence: Plate 3T3-L1 preadipocytes in a 12-well plate and grow them to 100% confluence in DMEM with 10% bovine calf serum. Maintain the cells at confluence for an additional 48 hours (contact inhibition). This is Day 0.
-
Induction of Differentiation (Day 0):
-
Change the medium to a differentiation cocktail (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin.
-
Experimental Groups: Add the vehicle (DMSO) or varying concentrations of 1-(5-Ketohexyl)-3-methylxanthine (e.g., 10 µM to 200 µM) to the MDI medium. A known PPARγ antagonist like T0070907 (1 µM) can be used as a positive control for inhibition. [10][11]3. Propagation Phase (Day 2): Aspirate the MDI medium and replace it with DMEM containing 10% FBS and 1 µg/mL insulin. Continue to include the vehicle or the test compound in this medium.
-
-
Maintenance Phase (Day 4 onwards): Change the medium every 2 days with DMEM containing 10% FBS. Continue to include the vehicle or the test compound.
-
Endpoint Analysis 1: Lipid Accumulation (Day 8-10):
-
Wash cells with PBS and fix with 10% formalin for 30 minutes.
-
Stain with a working solution of Oil Red O for 1 hour to visualize intracellular lipid droplets.
-
Wash away excess stain and acquire images.
-
For quantification, elute the stain with isopropanol and measure the absorbance at ~510 nm.
-
-
Endpoint Analysis 2: Gene Expression (Day 4 or Day 8):
Data Interpretation and Troubleshooting
| Application | Expected Outcome with Active Compound | Potential Pitfalls & Troubleshooting |
| Osteogenesis | Increased ALP activity and elevated mRNA levels of Runx2 and Osteocalcin, especially in synergy with BMP-2. | No Effect: Concentration may be too low or too high (toxic). Perform a dose-response curve. Cell Death: Compound is cytotoxic at the tested concentration. Lower the dose or check the final solvent concentration (keep <0.5%). |
| Adipogenesis | Decreased Oil Red O staining and reduced expression of Pparg and Fabp4. | Incomplete Differentiation in Control: Ensure 3T3-L1 cells are fully confluent for 48h before induction. Use a fresh, high-quality batch of FBS. High Variability: Plate cells evenly and handle with care, as preadipocytes can detach easily. |
| Cancer Biology | Dose-dependent decrease in cell viability (e.g., in an MTT assay). Increased markers of apoptosis (e.g., cleaved Caspase-3). | Inconsistent Results: Cell passage number can affect sensitivity. Use cells within a consistent passage range. Compound Precipitation: Observe media for any signs of precipitation after adding the compound. If seen, lower the working concentration or try a different solubilization method. |
Conclusion
1-(5-Ketohexyl)-3-methylxanthine is a promising chemical tool for cell culture research. Its presumed dual activity as a PDE inhibitor and adenosine receptor antagonist positions it as a modulator of key signaling pathways like cAMP/PKA and MAPK. The protocols provided herein offer a robust framework for investigating its therapeutic potential in bone regeneration, metabolic disorders, and oncology. As with any novel compound, careful dose-response studies and appropriate controls are paramount to generating reliable and interpretable data.
References
-
García-Martínez, O., Rueda-Gotor, J., González-Herrera, A., et al. (2001). 1-(5-oxohexyl)-3,7-Dimethylxanthine, a phosphodiesterase inhibitor, activates MAPK cascades and promotes osteoblast differentiation by a mechanism independent of PKA activation. Endocrinology, 142(11), 4673-82. [Link]
-
Nobre, T., Lemos, C., & Gonçalves, F. (2021). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules, 26(23), 7277. [Link]
-
Gash, B., & Anand, A. (2023). Methylxanthines. In StatPearls. StatPearls Publishing. [Link]
-
Jee, W. S., & Ma, Y. F. (1990). Studies on osteoporoses. XI. Effects of a methylxanthine derivative. A preliminary report. Journal of bone and mineral research, 5(2), 115-21. [Link]
-
Ukena, D., Schudt, C., & Sybrecht, G. W. (1993). Adenosine receptor-blocking xanthines as inhibitors of phosphodiesterase isozymes. Biochemical pharmacology, 45(4), 847-51. [Link]
-
Francis, S. H., Blount, M. A., & Corbin, J. D. (2011). Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. Handbook of experimental pharmacology, (204), 139-58. [Link]
-
LITFL. (2019). Phosphodiesterase Inhibitors / Methylxanthines - Part One. LITFL.com. [Link]
-
Mahmoud, A. M., Germoush, M. O., Al-Anazi, K. M., et al. (2022). In vitro effects of phytochemicals on adipogenesis with a focus on molecular mechanisms: A systematic review. Saudi Pharmaceutical Journal, 30(5), 503-524. [Link]
-
Wang, Z., Hang, S., Cui, W., et al. (2016). Prolonged treatment with 3-isobutyl-1-methylxanthine improves the efficiency of differentiating 3T3-L1 cells into adipocytes. Analytical Biochemistry, 508, 19-22. [Link]
-
Al-Badr, A. A. (2012). An Overview of Methylxanthine as Adenosine Receptor Antagonists. ResearchGate. [Link]
-
Wright, H. M., Clish, C. B., & Spiegelman, B. M. (2000). A synthetic antagonist for the peroxisome proliferator-activated receptor gamma inhibits adipocyte differentiation. The Journal of biological chemistry, 275(3), 1873-7. [Link]
-
Katzung, B. G. (2017). Methylxanthine Drugs - Basic Pharmacology of Agents Used in the Treatment of Asthma. AccessPharmacy. [Link]
-
Wells, J. N., Garst, J. E., & Kramer, G. L. (1977). Selective inhibition of cyclic nucleotide phosphodiesterases by analogues of 1-methyl-3-isobutylxanthine. Biochemistry, 16(15), 3316-21. [Link]
-
PubChem. (n.d.). 1-(5-Hydroxy-5-methylhexyl)-3-methylxanthine. National Center for Biotechnology Information. [Link]
-
Grimm, H. S., Hartmann, T., & Grimm, M. O. W. (2022). Methylxanthines Induce a Change in the AD/Neurodegeneration-Linked Lipid Profile in Neuroblastoma Cells. International journal of molecular sciences, 23(4), 2295. [Link]
-
SERVA Electrophoresis GmbH. (n.d.). 3-Isobutyl-1-methylxanthine. SERVA. [Link]
-
Kim, H., Lee, S. G., Lee, H., et al. (2018). 1,3,5,8-Tetrahydroxyxanthone suppressed adipogenesis via activating Hedgehog signaling in 3T3-L1 adipocytes. Journal of pharmacological sciences, 137(3), 251-257. [Link]
-
Liu, H., Wang, Y., Zhang, Y., et al. (2021). The Phytochemical Rhein Mediates M6A-Independent Suppression of Adipocyte Differentiation. Frontiers in Cell and Developmental Biology, 9, 747477. [Link]
-
Makishima, M. (2016). Structural Biology Inspired Development of a Series of Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligands: From Agonist to Antagonist. Chemical & pharmaceutical bulletin, 64(4), 295-301. [Link]
-
Algharrawi, K. H., Summers, R. M., & Subramanian, M. V. (2016). Mixed culture biocatalytic production of the high-value biochemical 7-methylxanthine. Microbial cell factories, 15, 60. [Link]
-
Vasile, R. E., Gugoșeanu, S. I., Udeanu, D. I., et al. (2022). Phytochemical Compounds Involved in the Bone Regeneration Process and Their Innovative Administration: A Systematic Review. Pharmaceuticals, 15(10), 1210. [Link]
-
Pal, S., Khan, K., China, S. P., et al. (2016). Theophylline, a methylxanthine drug induces osteopenia and alters calciotropic hormones, and prophylactic vitamin D treatment protects against these changes in rats. Toxicology and applied pharmacology, 295, 43-54. [Link]
-
Rios-Lugo, J., Magaña-Maldonado, R., & Camacho-Arroyo, I. (2019). Methylxanthines: Potential Therapeutic Agents for Glioblastoma. Pharmaceuticals, 12(3), 133. [Link]
-
Sadzuka, Y., Mochizuki, E., & Takino, Y. (2001). Effect of methylxanthine derivatives on doxorubicin transport and antitumor activity. Current drug metabolism, 2(4), 365-72. [Link]
-
Crewe, C., Joffin, N., Rutkowski, J. M., et al. (2021). MYH9 facilitates autoregulation of adipose tissue depot development. eScholarship, University of California. [Link]
-
Lozada, H. J. M. (2022). VET PHARMA 2 | Bronchodilators: Methylxanthines. YouTube. [Link]
-
Patel, D., Van der Heiden, A. R., Harris, P. K., et al. (2021). Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists. The Journal of biological chemistry, 297(4), 101150. [Link]
-
Grimm, H. S., Hartmann, T., & Grimm, M. O. W. (2022). Methylxanthines Induce a Change in the AD/Neurodegeneration-Linked Lipid Profile in Neuroblastoma Cells. MDPI. [Link]
-
Hickey, J. W., & Cotter, D. L. (2022). Protocol for CODEX Fixation Steps and Primary Antibody Staining for Induced Pluripotent Stem Cell-Derived Neurons. Bio-protocol, 12(1), e4285. [Link]
Sources
- 1. 1-(5-oxohexyl)-3,7-Dimethylxanthine, a phosphodiesterase inhibitor, activates MAPK cascades and promotes osteoblast differentiation by a mechanism independent of PKA activation (pentoxifylline promotes osteoblast differentiation) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. serva.de [serva.de]
- 3. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(5-Ketohexyl)-3-methyl Xanthine | LGC Standards [lgcstandards.com]
- 5. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Adenosine receptor-blocking xanthines as inhibitors of phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. partone.litfl.com [partone.litfl.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. In vitro effects of phytochemicals on adipogenesis with a focus on molecular mechanisms: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,3,5,8-Tetrahydroxyxanthone suppressed adipogenesis via activating Hedgehog signaling in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: HPLC Analysis of 1-(5-Ketohexyl)-3-methylxanthine
Topic: Troubleshooting & Method Optimization
Target Analyte: 1-(5-Ketohexyl)-3-methylxanthine (CAS: 38975-46-1) Common Synonyms: N-Desmethylpentoxifylline, Pentoxifylline Impurity 22, 3-methyl-1-(5-oxohexyl)-7H-purine-2,6-dione.[1]
Introduction: The Analytical Context
Welcome to the technical guide for separating 1-(5-Ketohexyl)-3-methylxanthine. This compound is a critical N-demethylated metabolite and process impurity of the hemorheological drug Pentoxifylline.
The Core Challenge: Unlike Pentoxifylline (which is methylated at N3 and N7), this analyte lacks the methyl group at the N7 position. This "free" imidazole nitrogen significantly alters its chromatographic behavior:
-
Increased Polarity: It elutes earlier than Pentoxifylline in Reverse Phase (RP) modes.[1]
-
Silanol Acidity: The unmasked N-H group acts as a hydrogen bond donor, making it highly susceptible to secondary interactions with residual silanols on silica columns, leading to severe peak tailing.
This guide provides a self-validating troubleshooting framework to overcome these specific physicochemical hurdles.
Part 1: The "Gold Standard" Method Protocol
Before troubleshooting, ensure your baseline method aligns with the physicochemical requirements of xanthine derivatives.
Optimized Chromatographic Conditions
| Parameter | Recommendation | Scientific Rationale |
| Stationary Phase | C18 (L1) End-capped (e.g., Zorbax SB-C18, Luna C18(2)) | High carbon load increases retention of the lipophilic ketohexyl chain.[1] End-capping is non-negotiable to block silanols and prevent tailing of the N7-H group.[1] |
| Mobile Phase A | 10-20 mM Phosphate Buffer (pH 3.0 - 4.5) | Acidic pH suppresses the ionization of residual silanols (Si-OH) and keeps the xanthine in its neutral form (pKa ~8.6).[1] |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks than Methanol for xanthines and lower backpressure, allowing for higher flow rates. |
| Elution Mode | Isocratic (80:20 A:B) or Gradient | Isocratic is sufficient for impurity checks. Gradient is required if analyzing alongside late-eluting metabolites.[1] |
| Detection | UV @ 274 nm | The xanthine core exhibits maximum absorbance at 270–275 nm. |
| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID columns. |
| Temperature | 25°C - 30°C | Ambient is usually acceptable; control ensures retention time reproducibility.[1] |
Part 2: Troubleshooting Guide (Q&A)
Scenario A: Peak Shape & Tailing
Q: My analyte peak is tailing significantly (Tailing Factor > 1.5), while the Pentoxifylline peak looks perfect. Why?
The Mechanism:
Pentoxifylline is fully methylated (N3, N7). Your analyte, 1-(5-Ketohexyl)-3-methylxanthine, has a free proton at N7.[1] This proton interacts with ionized silanol groups (
The Fix:
-
Lower the pH: Ensure Mobile Phase A is at pH 3.0 . At this pH, silanols are protonated (
) and neutral, preventing ionic interaction.[1] -
Switch Column: Move to a "Base Deactivated" (BDS) or heavily end-capped column.[1]
-
Recommendation: Columns with "Polar Embedded" groups (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion) shield the silica surface effectively.
-
-
Add a Modifier: If you cannot change the column, add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for the active silanol sites, "masking" them from the analyte.
Scenario B: Resolution Issues
Q: The analyte co-elutes with Metabolite I (1-(5-hydroxyhexyl)-3,7-dimethylxanthine).[1] How do I separate them?
The Mechanism: You are fighting two variables: the polarity of the side chain (Keto vs. Hydroxy) and the core substitution (Methyl vs. Dimethyl).
-
Target: Keto group + N-Desmethyl (More Polar core, Less Polar chain).[1]
-
Metabolite I: Hydroxy group + N-Methyl (Less Polar core, More Polar chain).[1]
The Fix:
-
Change Organic Modifier: Switch from Methanol to Acetonitrile . The selectivity (
) of xanthines changes significantly between protic (MeOH) and aprotic (ACN) solvents due to dipole-dipole interactions.[1] -
Adjust Temperature: Lowering the temperature to 20°C often improves the resolution of structurally similar xanthines by increasing the retention factor (
) differences.
Scenario C: Retention Time Shift
Q: The retention time drifts earlier with every injection.
The Mechanism: This is classic "Phase Collapse" or "Dewetting" if you are using highly aqueous mobile phases (<5% organic) to retain this polar compound, OR it indicates matrix buildup.
The Fix:
-
Check Phase Compatibility: If using <5% organic, ensure your C18 column is "AQ" type (compatible with 100% aqueous).
-
Column Wash: The lipophilic ketohexyl chain can adsorb contaminants. Run a wash cycle: 95% ACN for 20 minutes, then re-equilibrate.
Part 3: Visualizing the Workflow
Figure 1: Separation Logic & Selectivity
This diagram illustrates the polarity ranking and how to manipulate conditions to separate the target from related compounds.
Caption: Polarity ranking of Pentoxifylline metabolites and critical optimization levers for the N-desmethyl target.
Figure 2: Troubleshooting Decision Tree
Follow this logic path when encountering issues.
Caption: Step-by-step diagnostic workflow for resolving peak shape and separation issues.
Part 4: Sample Preparation (The "Input")
The polarity of 1-(5-Ketohexyl)-3-methylxanthine makes it challenging to extract from biological matrices (plasma/urine) using standard liquid-liquid extraction (LLE) optimized for the parent drug.[1]
Recommended Protocol: Solid Phase Extraction (SPE) [1]
-
Cartridge: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Oasis HLB or Strata-X).[1] These retain the polar xanthine core better than pure C18.
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Mix Plasma (200 µL) with 2% Phosphoric Acid (200 µL) to disrupt protein binding and ionize the sample. Load onto cartridge.
-
Wash: 5% Methanol in Water (Removes proteins/salts but retains the polar metabolite).
-
Elution: 100% Methanol.
-
Reconstitution: Evaporate and reconstitute in Mobile Phase A . Crucial: Injecting in 100% MeOH will cause peak fronting.
References
-
Beppu, T. et al. (1992). "Determination of pentoxifylline and its metabolites in human plasma by high-performance liquid chromatography with solid-phase extraction." Journal of Chromatography B: Biomedical Sciences and Applications. Link
-
Lahsini, R. & Monser, L. (2012).[2] "Optimization and validation of a new HPLC method using monolithic column for simultaneous determination of pentoxifylline and related compounds." Pharmaceutical Chemistry Journal. Link[1]
-
Chrom Tech, Inc. (2025).[3] "What Causes Peak Tailing in HPLC? - Troubleshooting Guide." Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 115359: 1-(5-hydroxy-5-methylhexyl)-3-methylxanthine (Related Structure/Properties)." Link[1]
Sources
Technical Support Center: Stability & Storage of 1-(5-Ketohexyl)-3-methylxanthine
[1]
Compound ID: 1-(5-Ketohexyl)-3-methylxanthine (also known as 1-(5-oxohexyl)-3-methylxanthine) Chemical Class: Xanthine Derivative / Pentoxifylline Metabolite Analog Support Tier: Senior Application Scientist Level
Introduction: The Stability Paradox
Welcome to the technical support center for 1-(5-Ketohexyl)-3-methylxanthine. While xanthine cores are generally robust, the specific functionalization of this molecule—a keto-hexyl chain at the N1 position combined with an unsubstituted N7 position—creates a unique stability profile.[1]
Unlike its methylated cousin Pentoxifylline, this compound possesses an acidic proton at the N7 position (pKa ~8.3), making it susceptible to pH-dependent solubility shifts and oxidative stress.[1] This guide provides the protocols necessary to prevent the three primary degradation vectors: Photo-oxidation , Hydrolytic Ring Opening , and Ketone Reduction .[1]
Module 1: The Degradation Matrix (Troubleshooting)
Use this matrix to diagnose visible or analytical anomalies in your compound.
Symptom 1: Discoloration (Yellowing or Pink Hue)[1]
-
Root Cause: Photo-oxidative degradation .[1] The xanthine core acts as a chromophore, absorbing UV light.[1] Upon excitation, it can generate reactive oxygen species (ROS) that attack the N1-side chain, leading to complex photo-adducts.[1]
-
The Fix:
Symptom 2: "Caking" or Sticky Texture
-
Root Cause: Hygroscopic Moisture Absorption .[1] The polar ketone group and the N7-H functionality facilitate hydrogen bonding with atmospheric water.[1] This accelerates hydrolysis and alters the effective mass during weighing.[1]
-
The Fix:
-
Redry the solid under high vacuum (0.1 mbar) over P₂O₅ for 24 hours (if chemical purity is confirmed).
-
Protocol Adjustment: Store in a desiccator cabinet with active silica gel or under argon atmosphere.
-
Critical Note: Never weigh this compound on an open bench on humid days (>60% RH).
-
Symptom 3: Unknown Impurity at RRT ~0.8 or ~1.2
-
Root Cause: Ketone Reactivity .[1]
-
Impurity A (Reduction): Conversion of the 5-keto group to a 5-hydroxy group (forming the alcohol metabolite analog).[1] This often happens in protic solvents with trace reducing agents.[1]
-
Impurity B (Oxidation): Formation of a gem-dihydroperoxide derivative.[1][2][3] This is a known degradation pathway for pentoxifylline-like compounds under oxidative stress.[1]
-
-
The Fix:
Module 2: Visualizing Degradation Logic
The following diagram illustrates the decision logic for diagnosing stability failures based on the chemical susceptibility of the 1-(5-Ketohexyl)-3-methylxanthine structure.
Figure 1: Diagnostic logic flow for identifying degradation mechanisms in xanthine derivatives.
Module 3: Validated Storage Protocols
Protocol A: Solid State Storage (Long Term)
-
Temperature: -20°C (Standard) or -80°C (Optimal for >2 years).
-
Container: Amber glass vial with a Teflon-lined screw cap.[1]
-
Atmosphere: Argon or Nitrogen flush required.[1]
-
Desiccant: Store the vial inside a secondary jar containing activated silica gel.
Protocol B: Stock Solution Preparation
This compound has specific solubility constraints due to the N7-H group.[1]
| Solvent System | Solubility | Stability | Recommended Use |
| DMSO (Anhydrous) | High (>20 mg/mL) | High (Months at -20°C) | Primary Choice for biological assays. |
| Ethanol | Moderate | Low (Weeks) | Avoid for long-term storage (risk of esterification/reduction).[1] |
| Water (Neutral) | Low/Insoluble | N/A | Not recommended.[1] |
| 0.1 M NaOH | High (Salt formation) | Moderate (Days) | Use only for immediate aqueous dilution.[1] High pH accelerates amide hydrolysis over time.[1] |
Step-by-Step Solubilization Workflow:
-
Weighing: Allow the vial to equilibrate to room temperature (prevent condensation). Weigh quickly.
-
Dissolution: Add anhydrous DMSO. Vortex for 30 seconds.[1] If particles persist, sonicate at 35°C for 2 minutes.
-
Aliquoting: Do not store the bulk stock. Aliquot into single-use volumes (e.g., 50 µL) in amber microtubes.
-
Freezing: Flash freeze in liquid nitrogen (optional) and store at -80°C.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I autoclave a solution of 1-(5-Ketohexyl)-3-methylxanthine? A: Absolutely not. The ketone side chain and the xanthine ring are susceptible to thermal degradation under high pressure and moisture.[1] Sterilize solutions using a 0.22 µm PVDF or PTFE syringe filter .
Q2: I see a precipitate when I dilute my DMSO stock into cell culture media. Why? A: This is "Crash-out Precipitation."[1] The compound is hydrophobic.[1] When diluted into aqueous media (PBS/DMEM), it may precipitate if the concentration is too high.[1]
-
Troubleshoot: Ensure the final DMSO concentration is <0.5% and the compound concentration is below its aqueous solubility limit (typically <100 µM in neutral buffer).[1] Sonicate the media warm (37°C) to encourage re-dissolution.[1]
Q3: How does this differ from Pentoxifylline stability? A: Pentoxifylline has a methyl group at N7.[1] Your compound has a hydrogen at N7.[1] This makes your compound more acidic and capable of hydrogen bonding, but also potentially less soluble in neutral lipids.[1] It requires stricter pH control during formulation.[1]
References
-
Mone, M. K., & Chandrasekhar, K. B. (2010). Degradation studies of pentoxifylline: Isolation and characterization of a novel gem-dihydroperoxide derivative as major oxidative degradation product.[1][2] Journal of Pharmaceutical and Biomedical Analysis, 53(3), 335-342.[1][2]
-
ICH Expert Working Group. (1996).[1] ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. International Conference on Harmonisation.
-
Cayman Chemical. (n.d.).[1] 3-Methylxanthine Product Information & Stability.
-
Torniainen, K., et al. (1997).[1] Stability of xanthine derivatives in aqueous solutions. International Journal of Pharmaceutics. (Extrapolated from general xanthine stability data).
Technical Support: Optimizing 1-(5-Ketohexyl)-3-methylxanthine (Pentoxifylline) Stock Stability
Reference ID: PTX-STAB-001 Last Updated: February 12, 2026 Department: Application Science & Technical Support[1]
Introduction
Welcome to the Technical Support Center for 1-(5-Ketohexyl)-3-methylxanthine , commonly known as Pentoxifylline (PTX) .[1] This guide addresses the physicochemical challenges researchers face when handling PTX, specifically regarding solubility limits, photodegradation, and hydrolytic stability.[1]
While PTX is structurally robust compared to many nucleotides, its xanthine core renders it susceptible to specific environmental stressors—namely alkaline hydrolysis and UV-induced oxidation.[1] This guide provides self-validating protocols to ensure your stock solutions remain potent and reproducible.
Module 1: Solvent Selection & Preparation
The Solubility Paradox
A common failure point is the assumption that because PTX is "soluble in water," aqueous stock solutions are superior. In reality, while PTX dissolves in water (~77 mg/mL at 25°C), the process is kinetically slow and prone to saturation issues at lower temperatures (4°C).
Recommendation: For research applications requiring high-concentration stocks (>10 mM), DMSO is the gold standard solvent.
Solubility Data Table
| Solvent | Solubility Limit (25°C) | Stability (at -20°C) | Application Notes |
| DMSO | ≥ 100 mg/mL | > 2 Years | Preferred. Freeze/thaw stable.[1] |
| Ethanol | ~ 15 mg/mL | 6 Months | Low solubility limits max stock conc. |
| Water | ~ 77 mg/mL | < 1 Month | Prone to microbial growth & precipitation at 4°C. |
| Saline (0.9%) | ~ 5 mg/mL | Days | Clinical dilution only; not for stocks.[1] |
Protocol: Preparation of 100 mM Stock Solution
Target Volume: 10 mL | Target Conc: 100 mM (27.83 mg/mL)
-
Weighing: Weigh 278.3 mg of Pentoxifylline powder into a sterile amber glass vial.
-
Solvent Addition: Add 10 mL of anhydrous DMSO (Grade ≥99.9%).
-
Dissolution: Vortex vigorously for 30 seconds. If particles persist, warm to 37°C for 5 minutes.
-
Technical Note: Do not sonicate for >2 minutes as heat generation can degrade the ketohexyl side chain.
-
-
Sterilization: If required, filter through a 0.22 µm PTFE or Nylon syringe filter.[1]
-
Warning: Do not use Cellulose Acetate (CA) filters with DMSO.[1]
-
Workflow: Solvent Decision Tree
Figure 1: Decision matrix for selecting the appropriate solvent based on downstream experimental requirements.
Module 2: Storage & Environmental Factors
Critical Degradation Pathways
Pentoxifylline is sensitive to alkaline pH and UV light .[1]
-
Photodegradation: Exposure to UV leads to the formation of breakdown products like 1-(5-hydroxyhexyl)-3,7-dimethylxanthine.[1]
-
Hydrolysis: At pH > 10.5, the xanthine ring structure destabilizes rapidly.[1]
Storage Protocol (The "Golden Rules")
-
Vessel: Always use Amber Glass vials. If using plastic, ensure it is Polypropylene (PP) compatible with DMSO.[1]
-
Temperature:
-
Aliquoting: Never freeze-thaw the master stock more than 3 times. Aliquot into single-use volumes (e.g., 50 µL or 100 µL).
Visualizing Degradation Risks
Figure 2: Primary degradation pathways.[1] Note that alkaline conditions and UV exposure are the primary drivers of instability.
Module 3: Troubleshooting Guides
Issue 1: "My stock solution precipitated after freezing."
-
Cause: DMSO has a high freezing point (19°C).[1] If stored at 4°C or -20°C, the compound may crystallize out of solution as the solvent freezes.
-
The Fix:
Issue 2: "Precipitation occurs when adding DMSO stock to Cell Media."
-
Cause: The "Solvent Shock." Adding a high-concentration hydrophobic stock rapidly to an aqueous buffer causes local saturation.[1]
-
The Fix:
-
Step-down Dilution: Do not add 100 mM stock directly to media. Dilute stock 1:10 in media (to 10 mM) first, vortex, then dilute to final concentration.
-
Agitation: Vortex the media while adding the drug dropwise.
-
Issue 3: "The solution turned yellow."
-
Cause: Photo-oxidation.[1] The ketohexyl side chain has likely degraded due to light exposure.
-
The Fix: Discard the stock. It cannot be salvaged.[1] Ensure future stocks are stored in amber vials wrapped in foil.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I filter sterilize my Pentoxifylline stock? A: Yes. For aqueous solutions, use PES (Polyethersulfone) filters (0.22 µm).[1] For DMSO stocks, you MUST use PTFE or Nylon filters.[1] Do not use polystyrene-based filter units with DMSO, as the plastic will dissolve.[1]
Q: Is Pentoxifylline stable in plastic piping/tubing (e.g., for perfusion)? A: Generally, yes.[1] Sorption studies indicate PTX has low adsorption to PVC and Polyethylene compared to highly lipophilic drugs.[1] However, for very low concentrations (<1 µM), flush the tubing with the drug solution for 15 minutes prior to data collection to saturate any potential binding sites.
Q: What is the pH stability range? A: PTX is most stable between pH 2.0 and 7.5 . Avoid pH > 10, as degradation becomes rapid (half-life reduces to minutes/hours).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4740, Pentoxifylline.[1] Retrieved from [Link]
-
Kamińska, B., et al. (2018). Degradation kinetics and mechanism of pentoxifylline by ultraviolet activated peroxydisulfate.[1] RSC Advances, 8(42), 23648-23656.[1][2] Retrieved from [Link]
-
Senarathna, S. M., et al. (2021). Stability of Pentoxifylline Injection: Application to Neonatal/Pediatric Care Setting.[1][3] Journal of Pharmaceutical Sciences, 110(12), 3862-3865.[1][3] Retrieved from [Link]
-
Abdel-Rahman, S. M., & Nahata, M. C. (1997). Stability of pentoxifylline in an extemporaneously prepared oral suspension.[1][4] American Journal of Health-System Pharmacy, 54(11), 1301-1303.[1][4] Retrieved from [Link]
Sources
- 1. Pentoxifylline | C13H18N4O3 | CID 4740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Pentoxifylline Injection: Application to Neonatal/Pediatric Care Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of pentoxifylline in an extemporaneously prepared oral suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-(5-Ketohexyl)-3-methylxanthine (Pentoxifylline)
Ticket System: Advanced Application Support
Status: Open Agent: Senior Application Scientist, Dr. Aris Topic: Minimizing Off-Target Effects & Experimental Optimization
Executive Summary: The "Dirty Drug" Paradox
Welcome to the technical support hub for Pentoxifylline (PTX). As researchers, we often reach for PTX as a "standard" Phosphodiesterase (PDE) inhibitor. However, treating PTX as a simple, selective tool is the primary cause of experimental noise.
The Core Problem: PTX is a pleiotropic methylxanthine . It is not merely a PDE inhibitor; it is a pharmacological "shotgun" that simultaneously:
-
Inhibits multiple PDE isoforms (nonspecifically).[1]
-
Antagonizes Adenosine Receptors (A1, A2A).
-
Modulates TNF-
mRNA stability. -
Alters hemorheology (membrane fluidity).
To minimize off-target effects, you must stop asking "Does PTX work?" and start asking "Which mechanism is driving my phenotype?" This guide provides the protocols to isolate these variables.
Module 1: Dosage & Concentration Optimization
User Question: "I’m using 1 mM PTX in my cell culture to inhibit TNF-
Senior Scientist Response: You are likely overdosing your system. While early literature often cited millimolar concentrations, modern kinetic data suggests that 1 mM is a "toxic/non-specific" cliff . At this level, you are not just inhibiting PDE; you are likely inducing mitochondrial stress and broadly suppressing protein synthesis.
The Specificity Threshold Table
Use this table to select a concentration that targets your specific mechanism of interest without bleeding into others.
| Target Mechanism | Specificity Window (In Vitro) | Off-Target Risk | Notes |
| PDE Inhibition (General) | 10 µM – 100 µM | Low | The "Sweet Spot." Mimics clinical plasma levels (approx. 1-10 µM).[2] |
| TNF- | 50 µM – 200 µM | Medium | >500 µM risks broad translational suppression beyond TNF- |
| Adenosine Antagonism | > 500 µM | High | At high doses, PTX acts like Theophylline, blocking A1/A2 receptors, potentially reversing anti-inflammatory effects. |
| Cytotoxicity Limit | > 1000 µM (1 mM) | Critical | Significant apoptosis and necrosis observed in sensitive lines (e.g., HUVECs, Neurons). |
Actionable Advice:
-
Start Low: Run a dose-response curve from 10 µM to 200 µM .
-
The "Clinical Check": If your effect requires >1 mM, it is likely an artifact, not a physiological mechanism.
Module 2: Mechanism Deconvolution (The Adenosine Confounder)
User Question: "I treated my cells with PTX to inhibit PDE, but the anti-inflammatory effect disappeared when I added an Adenosine Receptor antagonist. I thought PTX WAS an antagonist? I'm confused."
Senior Scientist Response: This is the most common point of confusion with methylxanthines. You have encountered the cAMP Synergism Loop .
-
The Mechanism: PTX inhibits PDE, which prevents the breakdown of cAMP.
-
The Source: Adenosine receptors (A2A) are Gs-coupled; their activation produces cAMP.
-
The Interaction: PTX relies on basal Adenosine signaling to provide the cAMP pool it protects. If you block the Adenosine receptor (or if the system lacks Adenosine), PTX has no cAMP to preserve, and the anti-inflammatory effect vanishes.
Therefore: In many inflammatory models, PTX efficacy is A2A-receptor dependent , even though PTX itself is a weak antagonist.
Visualization: The Signaling Crosstalk
Caption: PTX primarily inhibits PDE, preserving cAMP pools generated by A2A receptors. High doses may inadvertently block the A2A receptor, negating the benefit.
Module 3: Troubleshooting Protocols
Protocol A: The "Specificity Check" (Isolating PDE vs. Adenosine)
Use this workflow to prove your observed effect is due to PDE inhibition and not off-target receptor interaction.
Reagents Needed:
-
CGS-21680 (Selective A2A Agonist - Positive Control)
-
ZM-241385 (Selective A2A Antagonist - Negative Control)
-
Rolipram (Selective PDE4 Inhibitor - Specificity Control)
Step-by-Step:
-
Baseline: Establish your phenotype with PTX (e.g., 100 µM).
-
The Blockade Test: Co-treat cells with PTX (100 µM) + ZM-241385 (1 µM) .
-
Result: If PTX effect is lost -> Your effect is Adenosine-dependent (PTX is potentiating basal adenosine).
-
Result: If PTX effect persists -> Your effect is likely direct PDE inhibition or TNF mRNA stability .
-
-
The Mimic Test: Treat cells with Rolipram (10 µM) alone.
-
Result: If Rolipram mimics PTX -> The effect is mediated specifically by PDE4 .
-
Result: If Rolipram fails but PTX works -> PTX is acting via other PDEs (PDE3/5) or non-PDE mechanisms.
-
Protocol B: Formulation & Stability (Preventing Artifacts)
Chemical instability is a major source of "off-target" noise (precipitation).
-
Solubility: PTX is soluble in water (approx. 19 mg/mL), but stock solutions are best prepared in DMSO or Saline to ensure homogeneity.
-
The "Crash" Warning: Do not add highly concentrated PTX stocks (>100 mM) directly to cold media. It may micro-precipitate, causing physical stress to cells (often mistaken for drug toxicity).
-
Fix: Pre-warm media and dilute the stock 1:10 in media before adding to the culture well.
-
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use PTX to study specific PDE4 inhibition? A: No. PTX is a pan-PDE inhibitor (PDE 1-5). It is a "sledgehammer." If you need to make claims about PDE4 specifically, you must use Rolipram or Roflumilast . Use PTX only when you want to model a broad physiological cAMP elevation.
Q: My in vivo mice study shows no effect at 10 mg/kg. Should I increase to 100 mg/kg? A: Proceed with caution. PTX has a very short half-life (0.4 - 0.8 hours) in vivo due to rapid hepatic metabolism.
-
Better Strategy: Instead of a massive bolus (which causes hypotension/toxicity), switch to frequent dosing (q.d. or b.i.d.) or use osmotic minipumps to maintain steady-state plasma levels around 10-20 µM.
Q: Does PTX affect cell proliferation? A: Yes, via the cAMP/PKA pathway. Elevated cAMP often arrests growth in fibroblasts and smooth muscle cells. Always run a proliferation assay (BrdU or MTT) alongside your functional assay to ensure that "reduced cytokine output" isn't just "fewer cells."
References
-
Meskini, N. et al. (2022). Pharmacodynamic properties for inhibition of cAMP- and cGMP elimination by pentoxifylline remain unaltered in vitro during hypothermia.[2] PLOS ONE. Link
-
Barczyk, K. et al. (2016). Protective effects of pentoxifylline in pulmonary inflammation are adenosine receptor A2A dependent.[8] FASEB Journal. Link
-
Deng, Y. et al. (2024).[5] Long-Term Pentoxifylline Therapy Is Associated with a Reduced Risk of Atherosclerotic Cardiovascular Disease.[4][5] Antioxidants.[4] Link
-
Selleck Chemicals. (2024). Pentoxifylline Technical Datasheet & IC50 Values. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4740, Pentoxifylline. Link
Sources
- 1. Pentoxifylline | C13H18N4O3 | CID 4740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic properties for inhibition of cAMP- and cGMP elimination by pentoxifylline remain unaltered in vitro during hypothermia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentoxifylline Neuroprotective Effects Are Possibly Related to Its Anti-Inflammatory and TNF-Alpha Inhibitory Properties, in the 6-OHDA Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Term Pentoxifylline Therapy Is Associated with a Reduced Risk of Atherosclerotic Cardiovascular Disease by Inhibiting Oxidative Stress and Cell Apoptosis in Diabetic Kidney Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Structure-based redesigning of pentoxifylline analogs against selective phosphodiesterases to modulate sperm functional competence for assisted reproductive technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective effects of pentoxifylline in pulmonary inflammation are adenosine receptor A2A dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pentoxifylline for vascular health: a brief review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Pharmacological Activities of Pentoxifylline and its N7-Demethylated Analogue, 1-(5-Ketohexyl)-3-methylxanthine
For: Researchers, scientists, and drug development professionals.
Abstract
Methylxanthine derivatives represent a cornerstone in pharmacology, with diverse therapeutic applications stemming from their roles as phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists. Pentoxifylline (PTX), a multisubstituted xanthine, is a well-established hemorheologic and anti-inflammatory agent. This guide provides a detailed comparative analysis of pentoxifylline [1-(5-oxohexyl)-3,7-dimethylxanthine] and its structural analogue, 1-(5-ketohexyl)-3-methylxanthine (KMX), which lacks the N7-position methyl group. While PTX is extensively characterized, data on KMX is scarce. Therefore, this guide synthesizes known data for PTX with a predictive analysis of KMX's activity based on established structure-activity relationships (SAR) for the xanthine scaffold. We further provide detailed experimental protocols to enable researchers to directly test these predictions and elucidate the pharmacological profile of KMX.
Introduction and Structural Comparison
Pentoxifylline (PTX) is a synthetic methylxanthine derivative approved for the treatment of intermittent claudication and used off-label for a variety of conditions involving inflammation and impaired microcirculation.[1] Its therapeutic effects are attributed to a multifaceted mechanism of action, including non-selective PDE inhibition, improved red blood cell deformability, and modulation of inflammatory cytokines.[2]
The subject of our comparison, 1-(5-ketohexyl)-3-methylxanthine (KMX), is a direct structural analogue of PTX, differing only by the absence of a methyl group at the N7 position of the purine ring. This seemingly minor structural change can have profound implications for pharmacological activity, as substitutions on the xanthine core dictate potency and selectivity towards both PDEs and adenosine receptors.[3] This guide will dissect these differences, starting with the well-documented profile of PTX and then building a scientifically-grounded hypothesis for the activity of KMX.
| Feature | Pentoxifylline (PTX) | 1-(5-Ketohexyl)-3-methylxanthine (KMX) |
| IUPAC Name | 3,7-Dimethyl-1-(5-oxohexyl)purine-2,6-dione | 1-(5-Oxohexyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione |
| Molecular Formula | C₁₃H₁₈N₄O₃ | C₁₂H₁₆N₄O₃ |
| Key Structural Difference | Methyl group at N7 position | Hydrogen at N7 position |
| 3D Structure | (Predicted structure similar to PTX, minus N7-CH₃) |
The Pharmacological Profile of Pentoxifylline (PTX)
The activity of PTX is complex, arising from at least two primary mechanisms that lead to its well-documented hemorheologic and anti-inflammatory effects.
Mechanism of Action
-
Non-selective Phosphodiesterase (PDE) Inhibition : Like other methylxanthines, PTX non-selectively inhibits various PDE isozymes.[4] By preventing the breakdown of cyclic adenosine monophosphate (cAMP), PTX increases intracellular cAMP levels. This elevation activates Protein Kinase A (PKA), which in turn mediates a cascade of downstream effects, including smooth muscle relaxation (vasodilation) and suppression of inflammatory responses.[1]
-
Adenosine Receptor Antagonism : Methylxanthines are known antagonists of adenosine receptors (A₁, A₂ₐ, A₂ₑ).[2] By blocking these receptors, PTX can modulate neurotransmitter release and immune cell function.
-
Cytokine Modulation : A key therapeutic outcome of PTX's activity is the inhibition of pro-inflammatory cytokine synthesis, particularly Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (IL-1, IL-6).[5] This action is largely considered a downstream effect of PDE inhibition and cAMP elevation.[1]
Key Pharmacological Activities
-
Hemorheologic Effects : PTX improves blood flow properties by increasing erythrocyte deformability, reducing blood viscosity, and inhibiting platelet aggregation and neutrophil adhesion.[2] This enhances microcirculation and tissue oxygenation.
-
Anti-inflammatory and Immunomodulatory Effects : PTX has demonstrated significant anti-inflammatory properties in a range of conditions. It reduces the production of TNF-α and other pro-inflammatory cytokines while increasing levels of anti-inflammatory cytokines like IL-10.[5]
-
Anti-fibrotic Effects : In some contexts, PTX has been shown to reduce fibrosis, an effect linked to its anti-inflammatory and cytokine-modulating properties.
Predicting the Activity of 1-(5-Ketohexyl)-3-methylxanthine (KMX): A Structure-Activity Relationship (SAR) Analysis
The Role of N-Alkyl Substitutions on the Xanthine Core
The potency and selectivity of xanthine derivatives are critically dependent on the nature and position of substitutions on the purine ring.[3]
-
N1 Position : Substitution at N1 is often necessary for high affinity at adenosine receptors.[6] The long oxohexyl chain in both PTX and KMX is a key determinant of their overall lipophilicity and interaction with target binding pockets.
-
N3 Position : Substitution at the N3 position with alkyl groups can increase positive inotropic activity and is a common feature in many active xanthines.[7]
-
N7 Position : The N7 position is particularly crucial. SAR studies have shown that the N7-methyl group is important for activating certain cellular targets like the ryanodine receptor.[8] Conversely, elongation of alkyl chains at the N1 or N7 positions can sometimes decrease certain activities.[7] For adenosine receptor affinity, 1,3-disubstituted xanthines (like theophylline) generally have higher affinity than 1,7-disubstituted xanthines.[6]
Predicted Differences in KMX Activity
Based on the absence of the N7-methyl group, we can hypothesize the following differences in KMX's profile compared to PTX:
-
Altered PDE Inhibition Profile : The N7-methyl group contributes to the overall electronic and steric profile of the molecule. Its absence in KMX will likely alter the binding affinity and selectivity for different PDE isoforms. While KMX will almost certainly retain non-selective PDE inhibitory activity due to the core xanthine structure, its potency (IC₅₀) against specific isoforms (e.g., PDE4, crucial for inflammation) may be significantly different from that of PTX.
-
Modified Adenosine Receptor Antagonism : The substitution pattern is critical for adenosine receptor binding. The change from a 1,3,7-trisubstituted (PTX) to a 1,3-disubstituted (KMX) pattern will likely shift its affinity and selectivity profile for A₁, A₂ₐ, and A₂ₑ receptors, potentially altering its CNS and immunomodulatory effects.[6]
-
Potentially Weaker or Different Downstream Effects : Since the hemorheologic and anti-inflammatory effects of PTX are consequences of its primary molecular interactions, any change in PDE inhibition or adenosine receptor antagonism will translate to a modified downstream pharmacological profile for KMX. For example, if KMX is a weaker PDE4 inhibitor than PTX, its anti-inflammatory potency (e.g., TNF-α suppression) would be expected to be lower.
Comparative Summary: PTX vs. KMX
| Parameter | Pentoxifylline (PTX) | 1-(5-Ketohexyl)-3-methylxanthine (KMX) (Predicted) | Rationale for Prediction |
| Primary Mechanism | Non-selective PDE inhibitor; Adenosine receptor antagonist. | Non-selective PDE inhibitor; Adenosine receptor antagonist. | The core xanthine structure is retained. |
| PDE Inhibition | Broad, non-selective inhibition of multiple isoforms. | Potency and selectivity profile likely differs from PTX. | Absence of N7-methyl group alters steric and electronic properties, impacting binding affinity.[3][8] |
| Adenosine Receptor Affinity | Antagonist at A₁, A₂ₐ, A₂ₑ receptors. | Affinity and selectivity profile likely differs from PTX. | Change from 1,3,7-trisubstituted to 1,3-disubstituted pattern is known to alter receptor binding.[6] |
| Anti-inflammatory Activity | Well-documented; potent inhibitor of TNF-α production. | Expected to possess anti-inflammatory activity, but potency may be lower than PTX. | Dependent on PDE4 inhibition, which may be altered. |
| Hemorheologic Activity | Well-documented; improves RBC deformability and reduces blood viscosity. | Expected to possess some hemorheologic activity, but efficacy may differ. | Dependent on the overall balance of PDE inhibition and other cellular interactions. |
Experimental Protocols for Comparative Evaluation
To move from prediction to empirical data, the following validated experimental systems are recommended. These protocols are designed to provide a direct, quantitative comparison of the activities of PTX and KMX.
Protocol 1: In Vitro Phosphodiesterase (PDE) Inhibition Assay
This assay directly measures the inhibitory potency (IC₅₀) of the compounds against key PDE isoforms.
Rationale: Comparing IC₅₀ values against a panel of isoforms (e.g., PDE1, PDE3, PDE4, PDE5) will reveal differences in potency and selectivity, providing a mechanistic basis for any observed differences in cellular activity. PDE4 is a key target for inflammatory cells.
Methodology:
-
Enzyme Source: Use commercially available recombinant human PDE enzymes (e.g., PDE4B, PDE5A).
-
Substrate: Use ³H-cAMP or ³H-cGMP as the substrate, appropriate for the enzyme being tested.
-
Assay Buffer: Prepare a standard PDE assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 1 mM MgCl₂, 1 mM DTT).
-
Compound Preparation: Prepare serial dilutions of PTX and KMX in DMSO (e.g., from 1 mM down to 1 nM). Ensure the final DMSO concentration in the assay is ≤1%.
-
Assay Procedure: a. In a 96-well plate, add assay buffer, the PDE enzyme, and the test compound (PTX or KMX) or vehicle (DMSO). b. Pre-incubate for 10 minutes at 30°C. c. Initiate the reaction by adding ³H-cAMP (for PDE4) or ³H-cGMP (for PDE5). d. Incubate for a defined period (e.g., 20 minutes) during which the reaction is linear. e. Stop the reaction by adding a stop solution (e.g., 0.1 M HCl) or by boiling. f. Convert the unhydrolyzed ³H-cAMP/cGMP to ³H-AMP/GMP by adding snake venom nucleotidase. g. Separate the resulting ³H-adenosine/guanosine from the charged substrate using anion-exchange resin. h. Quantify the radioactivity of the product using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Protocol 2: In Vitro Anti-inflammatory Activity (TNF-α Suppression)
This cellular assay measures the ability of the compounds to inhibit the production of a key pro-inflammatory cytokine.
Rationale: TNF-α suppression is a hallmark activity of PTX. This assay provides a direct comparison of the functional anti-inflammatory potency of PTX and KMX in a biologically relevant system.
Methodology:
-
Cell Line: Use a murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).
-
Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in 5% CO₂.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: a. Pre-treat the cells with various concentrations of PTX or KMX (e.g., 1 µM to 500 µM) or vehicle control for 1-2 hours. b. It is crucial to include a cell viability assay (e.g., MTT or PrestoBlue) in parallel to ensure the observed effects are not due to cytotoxicity.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL) to induce TNF-α production. Include an unstimulated control group.
-
Incubation: Incubate the plate for a period known to yield peak TNF-α production (e.g., 4-6 hours).
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Normalize TNF-α concentrations to the vehicle-treated, LPS-stimulated control. Calculate the IC₅₀ for TNF-α inhibition for both compounds.
Visualizing Mechanisms and Workflows
Visual diagrams are essential for conceptualizing complex biological processes and experimental designs.
Caption: Signaling pathway of xanthine derivatives in inflammation.
Caption: Experimental workflow for the TNF-α suppression assay.
Conclusion
Pentoxifylline is a pharmacologically versatile drug with well-defined hemorheologic and anti-inflammatory activities. Its structural analogue, 1-(5-ketohexyl)-3-methylxanthine (KMX), represents an important subject for comparative study to deepen our understanding of xanthine SAR. Based on established principles, the absence of the N7-methyl group in KMX is predicted to alter its potency and selectivity as both a PDE inhibitor and an adenosine receptor antagonist, which would, in turn, modify its downstream therapeutic activities. This guide provides the theoretical framework and the practical, validated experimental protocols necessary for researchers to rigorously test these predictions. Such studies will not only elucidate the specific role of N7-methylation in the activity of this class of compounds but could also pave the way for the development of novel xanthine derivatives with improved therapeutic profiles.
References
-
Structure–Activity Relationships at Human and Rat A2B Adenosine Receptors of Xanthine Derivatives Substituted at the 1-, 3-, 7-, and 8-Positions. ACS Omega.[Link]
-
Structure-activity relationships of alkylxanthines: alkyl chain elongation at the N1- or N7-position decreases cardiotonic activity in the isolated guinea pig heart. Japanese Journal of Pharmacology.[Link]
-
Structure-activity relationship of xanthines and skeletal muscle ryanodine receptor/Ca2+ release channel. Pharmacology.[Link]
-
Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules.[Link]
-
The xanthine derivative 1-(5'-oxohexyl)-3-methyl-7-propyl xanthine (HWA 285) enhances the actions of adenosine. Acta Pharmacologica et Toxicologica.[Link]
-
Synthesis of paraxanthine analogs (1,7-disubstituted xanthines) and other xanthines unsubstituted at the 3-position: structure-activity relationships at adenosine receptors. Journal of Medicinal Chemistry.[Link]
-
Reactivity pattern of –NH groups at N1, N3 and N7 positions of xanthine. ResearchGate.[Link]
-
Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. Handbook of Experimental Pharmacology.[Link]
-
Xanthines and Phosphodiesterase Inhibitors. Asthma and COPD.[Link]
-
Pentoxifylline and its major oxidative metabolites exhibit different pharmacological properties. European Journal of Pharmacology.[Link]
-
On the biochemical mechanism of action of 1-propyl-3-methyl-7-(5-hydroxy-hexyl)-xanthine (HWA 153), a new bronchospasmolytically active methyl xanthine derivative. Acta Biologica et Medica Germanica.[Link]
-
Adenosine receptor-blocking xanthines as inhibitors of phosphodiesterase isozymes. Naunyn-Schmiedeberg's Archives of Pharmacology.[Link]
-
Structure-based redesigning of pentoxifylline analogs against selective phosphodiesterases to modulate sperm functional competence for assisted reproductive technologies. Scientific Reports.[Link]
-
1-(5-Hydroxy-5-methylhexyl)-3-methylxanthine. PubChem.[Link]
-
Pentoxifylline and Norcantharidin Modify p62 Expression in 2D and 3D Cultures of B16F1 Cells. International Journal of Molecular Sciences.[Link]
-
Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules.[Link]
-
Methylxanthines and Neurodegenerative Diseases: An Update. Molecules.[Link]
-
Synthesis of 1-methylxanthine. PrepChem.[Link]
-
The Biochemical Journey: 3-Methylxanthine as a Key Metabolite. Pharmaffiliates.[Link]
-
Synthesis of 1-n-Propyl-3-methyl-7-(5-oxohexyl)-xanthine. PrepChem.[Link]
-
[Pharmacology of 3,7-dimethyl-1-(5-oxo-hexyl)-xanthine, a new peripheral vasodilator agent]. Arzneimittelforschung.[Link]
-
Repurposing drugs for highly prevalent diseases: pentoxifylline, an old drug and a new opportunity for diabetic kidney disease. Clinical Kidney Journal.[Link]
-
Pentoxifylline for the Treatment of Nonalcoholic Fatty Liver Disease: A Meta-Analysis of Randomized Double-Blind, Placebo-Controlled Studies. Gastroenterology Research and Practice.[Link]
Sources
- 1. Repurposing drugs for highly prevalent diseases: pentoxifylline, an old drug and a new opportunity for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthines and Phosphodiesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pentoxifylline and its major oxidative metabolites exhibit different pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of paraxanthine analogs (1,7-disubstituted xanthines) and other xanthines unsubstituted at the 3-position: structure-activity relationships at adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of alkylxanthines: alkyl chain elongation at the N1- or N7-position decreases cardiotonic activity in the isolated guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship of xanthines and skeletal muscle ryanodine receptor/Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 1-(5-Ketohexyl)-3-methylxanthine versus Other Methylxanthines: A Comparative Technical Guide
Executive Summary
1-(5-Ketohexyl)-3-methylxanthine , universally recognized in pharmacopeias as Pentoxifylline (PTX) , represents a distinct evolution in the methylxanthine class.[1] Unlike its natural progenitors—Caffeine, Theophylline, and Theobromine—Pentoxifylline was synthetically optimized to minimize adenosine receptor antagonism while maximizing hemorheological and immunomodulatory efficacy.
This guide objectively compares Pentoxifylline against other methylxanthines, focusing on phosphodiesterase (PDE) inhibition profiles, erythrocyte deformability, and cytokine suppression.[1] It serves as a blueprint for researchers selecting the appropriate xanthine derivative for hemorheological or immunological assays.[1]
Part 1: Molecular Mechanism & Pharmacology
To understand the efficacy differences, one must first isolate the causal signaling pathways. Methylxanthines act primarily through two mechanisms:
-
Non-selective Phosphodiesterase (PDE) Inhibition: Preventing the hydrolysis of cAMP to AMP.[1]
-
Adenosine Receptor Antagonism: Blocking A1 and A2 receptors.[1]
Pentoxifylline is unique because it retains significant PDE inhibitory capacity (specifically PDE4) but possesses weak affinity for adenosine receptors compared to Theophylline or Caffeine.[1] This structural selectivity reduces CNS and cardiovascular side effects (tachycardia, tremor) while amplifying anti-inflammatory and hemorheological properties.[1]
Mechanistic Pathway Diagram
The following diagram illustrates the divergent downstream effects of Pentoxifylline (PDE dominant) versus Caffeine (Adenosine dominant).
Caption: Figure 1.[1] Differential signaling topology. Pentoxifylline prioritizes the cAMP/PKA axis (anti-inflammatory/hemorheologic), whereas Caffeine/Theophylline dominantly affect Adenosine signaling (CNS/Cardiovascular).
Part 2: Comparative Efficacy Analysis
Phosphodiesterase (PDE) Inhibition Profile
While all methylxanthines inhibit PDEs, their potency and selectivity differ.[1] Pentoxifylline is a non-selective inhibitor but shows functional relevance in inhibiting PDE4 (immune cells) and PDE5 (vascular smooth muscle).[1]
Table 1: Comparative Pharmacological Profile
| Feature | Pentoxifylline | Theophylline | Caffeine | Lisofylline* |
| Primary Indication | Intermittent Claudication, Vascular Dementia | Asthma, COPD | CNS Stimulation | Sepsis (Investigational) |
| PDE Inhibition (IC50) | Moderate (~0.1 - 1 mM) | Moderate (~0.1 - 1 mM) | Weak (~1 - 5 mM) | Potent (PDE4 selective) |
| Adenosine Antagonism | Weak / Negligible | Potent | Potent | Negligible |
| TNF-α Suppression | High (via PDE4) | Moderate | Low/Complex | High |
| RBC Deformability | High (Gold Standard) | Low | Negligible | Moderate |
*Lisofylline is the active metabolite of Pentoxifylline (1-(5-hydroxyhexyl)-3,7-dimethylxanthine).
Hemorheological Efficacy (The Core Differentiator)
Pentoxifylline is the only methylxanthine clinically approved for hemorheological modulation.[1]
-
Mechanism: It increases erythrocyte ATP levels and membrane fluidity, allowing RBCs to deform and pass through capillaries smaller than their diameter.[1]
-
Comparison: In filtration assays (see Protocol A), Pentoxifylline significantly reduces transit time.[1] Theophylline and Caffeine often increase vascular resistance or have no effect on RBC membrane mechanics.[1]
Immunomodulation (TNF-α Inhibition)
Pentoxifylline effectively suppresses TNF-α production in macrophages and monocytes by elevating cAMP.[1]
-
Data: In LPS-stimulated human whole blood, Pentoxifylline (100 µM) inhibits TNF-α release by ~50%.[1]
-
Comparison: Theophylline requires toxic concentrations to achieve similar cytokine suppression.[1] Lisofylline is equally potent but lacks the emetic side effects associated with high-dose Pentoxifylline.[1]
Part 3: Experimental Protocols
To validate these efficacy claims in a research setting, use the following self-validating protocols.
Protocol A: RBC Deformability (Filtration Assay)
Objective: Quantify the hemorheological advantage of Pentoxifylline over Caffeine.
-
Blood Collection: Draw venous blood into heparinized tubes.[1] Use within 2 hours.
-
Preparation: Centrifuge (1000 x g, 10 min) to remove plasma and buffy coat. Wash RBCs 3x in PBS. Resuspend to 10% hematocrit.[1]
-
Treatment:
-
Filtration: Use a polycarbonate membrane (Nuclepore) with 5 µm pores.[1]
-
Measurement: Measure the Transit Time (TT) for 1 mL of suspension to pass through the filter under constant negative pressure (-20 cm H2O).
-
Validation: The "Rigidity Index" should be significantly lower in the Pentoxifylline group compared to Control and Caffeine.
Protocol B: TNF-α Suppression Assay
Objective: Compare anti-inflammatory potency.[1][2]
-
Cell Isolation: Isolate PBMCs from healthy donors using Ficoll-Paque density gradient.[1]
-
Plating: Seed 1x10^6 cells/mL in 24-well plates (RPMI-1640 medium).
-
Pre-treatment: Add Methylxanthines (Pentoxifylline vs. Theophylline) at graded concentrations (10 - 1000 µM) for 1 hour.
-
Stimulation: Add Lipopolysaccharide (LPS) (100 ng/mL) to induce TNF-α.[1] Incubate for 4-24 hours.
-
Quantification: Harvest supernatant. Analyze TNF-α levels via ELISA.
-
Analysis: Calculate IC50. Pentoxifylline should show a dose-dependent inhibition with an IC50 significantly lower than Caffeine.[1]
Experimental Workflow Diagram
Caption: Figure 2. Experimental validation workflow. Parallel processing of samples ensures direct comparability of IC50 and hemorheological indices.
References
-
National Cancer Institute. (n.d.).[1] Definition of pentoxifylline - NCI Drug Dictionary. Retrieved from [Link][1]
-
National Institute of Standards and Technology (NIST). (2023).[1] Pentoxifylline.[1][3][4][5][6][7][8][9][10] NIST Chemistry WebBook.[1][11] Retrieved from [Link][1]
-
IUPHAR/BPS Guide to Pharmacology. (n.d.).[1] Pentoxifylline Ligand Page. Retrieved from [Link][1]
-
PubChem. (n.d.).[1] Pentoxifylline | C13H18N4O3.[1] National Library of Medicine.[1] Retrieved from [Link]
-
Doherty, G. M., et al. (1991).[1] Pentoxifylline inhibits the production of tumor necrosis factor-alpha.[2][12][13][14][15][16] Surgery. (Contextual citation for TNF suppression mechanisms).
-
Ambrus, J. L., et al. (1990).[1] Efficacy of pentoxifylline in the treatment of vascular disorders. Angiology. (Contextual citation for hemorheological effects).
Sources
- 1. Pentoxifylline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pentoxifylline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Effect of caffeine and of pentoxifylline on the motility and metabolism of human spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pentoxifylline does not act via adenosine receptors in the inhibition of the superoxide anion production of human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pentoxifylline and its active metabolite lisofylline attenuate transforming growth factor β1-induced asthmatic bronchial fibroblast-to-myofibroblast transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phosphodiesterase-4 pde4 inhibitor: Topics by Science.gov [science.gov]
- 9. Modulatory Effects of Caffeine and Pentoxifylline on Aromatic Antibiotics: A Role for Hetero-Complex Formation [mdpi.com]
- 10. Modulatory Effects of Caffeine and Pentoxifylline on Aromatic Antibiotics: A Role for Hetero-Complex Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pentoxifylline [webbook.nist.gov]
- 12. Oral pentoxifylline inhibits release of tumor necrosis factor-alpha from human peripheral blood monocytes : a potential treatment for aseptic loosening of total joint components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pentoxifylline inhibits TNF-alpha production from human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oral pentoxifylline inhibits release of tumor necrosis factor-alpha from human peripheral blood monocytes : a potential treatment for aseptic loosening of total joint components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Pentoxifylline inhibits tumor necrosis factor-alpha-mediated cytotoxicity and cytostasis in L929 murine fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Methylxanthine-Based PDE Inhibitors and Modern Selective Analogs: A Guide for Researchers
This guide provides a detailed comparative analysis of phosphodiesterase (PDE) inhibitors, focusing on the classic non-selective methylxanthine class, to which 1-(5-Ketohexyl)-3-methylxanthine belongs, versus modern, selective inhibitors targeting specific PDE families. Given the limited publicly available data on 1-(5-Ketohexyl)-3-methylxanthine, this document will leverage data from structurally similar and well-characterized methylxanthines, such as Pentoxifylline and Theophylline, to provide a scientifically grounded comparison. This approach allows for a robust evaluation of the broader compound class and informs the potential applications and limitations of novel derivatives.
Introduction: The Phosphodiesterase Superfamily and the Rationale for Inhibition
The cyclic nucleotides, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are ubiquitous second messengers that mediate a vast array of physiological processes, from smooth muscle relaxation and cardiac function to inflammation and neuronal signaling.[1] The intracellular concentrations of these critical molecules are tightly regulated by a balance between their synthesis by cyclases and their degradation by a superfamily of enzymes known as phosphodiesterases (PDEs).
The PDE superfamily is comprised of 11 distinct families (PDE1-PDE11), each with unique substrate specificities (cAMP, cGMP, or both), tissue distribution, and regulatory properties. This diversity makes PDEs attractive therapeutic targets. By inhibiting a specific PDE, it is possible to elevate cyclic nucleotide levels in a targeted manner, thereby eliciting a desired physiological response.
Historically, the first PDE inhibitors discovered were the naturally occurring methylxanthines.[2] These compounds, including caffeine and theophylline, act as non-selective inhibitors, affecting multiple PDE families simultaneously.[3][4] While therapeutically useful, this lack of selectivity often leads to a narrow therapeutic index and a wide range of side effects.[4][5] Modern drug discovery has produced highly selective inhibitors for specific PDE families, revolutionizing treatments for conditions ranging from erectile dysfunction to chronic obstructive pulmonary disease (COPD).[2][6][7]
This guide will compare the biochemical and cellular effects of the non-selective methylxanthine class against key selective PDE inhibitors, providing the necessary context for researchers investigating novel compounds like 1-(5-Ketohexyl)-3-methylxanthine.
The Cyclic Nucleotide Signaling Pathway
The central role of PDEs is to terminate the signaling cascade initiated by the production of cAMP and cGMP. Inhibition of this process leads to the potentiation and prolongation of downstream signaling events.
Caption: The cAMP/cGMP signaling pathway and the site of action for PDE inhibitors.
Comparative Profiles of PDE Inhibitors
The primary distinction between PDE inhibitor classes lies in their selectivity for different PDE families, which in turn dictates their therapeutic applications and side-effect profiles.
Non-Selective Inhibitors: The Methylxanthine Class
1-(5-Ketohexyl)-3-methylxanthine is a synthetic derivative of xanthine. Its core structure is shared by compounds like theophylline, caffeine, and pentoxifylline. These molecules act as competitive inhibitors by mimicking the purine ring of the cyclic nucleotide substrates.[2]
-
Mechanism of Action: Methylxanthines non-selectively inhibit multiple PDE isoenzymes, leading to a widespread increase in both cAMP and cGMP.[3][4] This broad activity results in diverse physiological effects, including bronchodilation, central nervous system stimulation, and enhanced cardiac contractility.[3] Some methylxanthines, like theophylline, are also known to act as adenosine receptor antagonists, which contributes to their overall pharmacological profile.[5]
-
Selectivity: The hallmark of this class is its lack of selectivity. For example, 3-isobutyl-1-methylxanthine (IBMX), a commonly used research tool, inhibits a wide range of PDEs with IC50 values in the low micromolar range.[8]
-
Limitations: The non-specific nature of methylxanthines is their primary drawback. The inability to isolate a desired effect (e.g., bronchodilation) without causing other systemic effects (e.g., tachycardia, seizures) results in a narrow therapeutic window.[4][9]
Selective PDE Inhibitors
In contrast, modern inhibitors are designed for high selectivity towards a single PDE family.
-
PDE3 Inhibitors (e.g., Cilostazol): These agents are specific for the cAMP-hydrolyzing enzyme PDE3, which is abundant in the heart and circulatory system.[7] Their inhibition leads to increased cAMP, resulting in positive inotropic effects and vasodilation. They are primarily used to treat conditions like intermittent claudication and decompensated heart failure.[9]
-
PDE4 Inhibitors (e.g., Rolipram, Apremilast): PDE4 is the predominant cAMP-metabolizing enzyme in inflammatory and immune cells.[10] Selective PDE4 inhibitors are therefore potent anti-inflammatory agents, approved for treating COPD, psoriasis, and psoriatic arthritis.[6][7]
-
PDE5 Inhibitors (e.g., Sildenafil, Tadalafil): These are highly selective inhibitors of the cGMP-specific PDE5 enzyme, which is densely expressed in the corpus cavernosum of the penis and the pulmonary vasculature.[6][10] By preventing cGMP breakdown, they facilitate smooth muscle relaxation and vasodilation, forming the basis of treatments for erectile dysfunction and pulmonary arterial hypertension.[9][11][12]
Head-to-Head Performance Comparison
The most effective way to compare these inhibitors is by examining their potency (IC50) against different PDE families and their resulting clinical profiles.
Potency and Selectivity Data
The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency in inhibiting a specific enzyme.[13] A lower IC50 value indicates a more potent inhibitor. Selectivity is determined by comparing the IC50 of a compound across the different PDE families.
| Inhibitor Class | Representative Compound | Target PDE | IC50 (approx. nM) | Key Off-Targets |
| Non-Selective Methylxanthine | Theophylline | Non-selective | 10,000 - 100,000 (for most PDEs) | Multiple PDEs, Adenosine Receptors |
| 3-Methylxanthine | cGMP PDEs | 920,000[14] | - | |
| PDE3 Selective | Cilostamide | PDE3 | ~5 | PDE4 (>1000-fold selective) |
| PDE4 Selective | Rolipram | PDE4 | ~100 | PDE1, PDE5 (low affinity) |
| PDE5 Selective | Sildenafil | PDE5 | ~4 | PDE6 (~10-fold selective)[9] |
| Tadalafil | PDE5 | ~2 | PDE11 (~10-fold selective) | |
| Vardenafil | PDE5 | ~0.7[15] | PDE6 (~15-fold selective)[15] | |
| Avanafil | PDE5 | ~5[16] | PDE6 (>100-fold selective)[17] |
Note: IC50 values can vary significantly based on assay conditions. The values presented are for comparative purposes.
This data clearly illustrates the dramatic difference in potency and selectivity. While methylxanthines require high micromolar concentrations to inhibit PDEs, selective inhibitors are effective at low nanomolar concentrations. The off-target effects of PDE5 inhibitors are also noteworthy; the inhibition of PDE6 by sildenafil, for example, is responsible for the transient visual disturbances reported by some users.[9]
Therapeutic and Side Effect Profiles
| Inhibitor Class | Primary Therapeutic Uses | Common Side Effects | Rationale |
| Methylxanthines | Asthma, COPD[5] | Tachyarrhythmias, insomnia, tremors, seizures[4] | Non-selective PDE inhibition and adenosine receptor antagonism affecting cardiovascular and central nervous systems. |
| PDE3 Inhibitors | Intermittent Claudication[9] | Headache, palpitations, diarrhea | Increased cAMP in cardiovascular and gastrointestinal tissues. |
| PDE4 Inhibitors | COPD, Psoriasis, Psoriatic Arthritis[6][7] | Nausea, diarrhea, headache | Mechanism not fully understood but related to PDE4 inhibition in the CNS and GI tract. |
| PDE5 Inhibitors | Erectile Dysfunction, Pulmonary Hypertension[6][12] | Headache, flushing, dyspepsia, visual disturbances (blue tint)[9] | Vasodilation from cGMP elevation (headache, flushing); off-target PDE6 inhibition in the retina (visual effects). |
Experimental Protocols for Comparative Evaluation
To characterize a novel compound like 1-(5-Ketohexyl)-3-methylxanthine, a systematic experimental approach is required. The following protocols provide a framework for determining its potency, selectivity, and cellular activity.
Protocol 1: In Vitro PDE Inhibition Assay (Fluorescence Polarization)
This protocol determines the IC50 of a test compound against a panel of purified PDE enzymes. It is a foundational assay for assessing potency and selectivity.
Causality: The assay is based on the principle of competitive binding. A fluorescently labeled substrate (e.g., cGMP-FAM) is hydrolyzed by the PDE enzyme. In the presence of a binding agent that captures the hydrolyzed product, the small fluorescent molecule becomes part of a larger complex, increasing the polarization of emitted light. An inhibitor will prevent this hydrolysis, resulting in a low polarization signal.
Caption: Workflow for an in vitro PDE inhibition fluorescence polarization assay.[16]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution (e.g., 10 mM) of 1-(5-Ketohexyl)-3-methylxanthine in DMSO.
-
Perform a serial dilution to create a range of concentrations (e.g., 100 µM to 1 pM). Include a known selective inhibitor for each PDE family as a positive control and a DMSO-only vehicle control.
-
Prepare assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2).
-
Dilute recombinant human PDE enzymes (PDE1-PDE11) and the fluorescent substrate (e.g., FAM-cGMP) to their optimal working concentrations in the assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of each test compound dilution or control to the wells of a 96-well black microplate.
-
Add 20 µL of the diluted PDE enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 25 µL of the diluted fluorescent substrate solution to all wells.
-
Incubate for 30-60 minutes at 37°C. The precise time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding the binding agent.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization (in millipolarization units, mP) on a suitable microplate reader.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank))[16]
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[18]
-
Protocol 2: Cell-Based Cyclic Nucleotide Accumulation Assay (ELISA)
This protocol measures the functional effect of the inhibitor by quantifying the increase in intracellular cAMP or cGMP in a relevant cell line.
Causality: This assay validates the in vitro findings in a cellular context. An inhibitor that blocks PDE activity in cells will prevent the degradation of cAMP/cGMP, leading to its accumulation. This accumulation can be measured using a competitive enzyme-linked immunosorbent assay (ELISA).[19]
Caption: Workflow for a cell-based cyclic nucleotide accumulation ELISA.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed a relevant cell line (e.g., human airway smooth muscle cells for bronchodilator effects, or HEK293 cells overexpressing a specific PDE) in 24- or 48-well plates.
-
Once cells reach ~80-90% confluency, replace the medium with serum-free medium and allow cells to rest.
-
Pre-incubate the cells with various concentrations of 1-(5-Ketohexyl)-3-methylxanthine or a control inhibitor for 30 minutes.
-
Stimulate the cells with an appropriate agonist (e.g., Forskolin to stimulate adenylyl cyclase for cAMP, or Sodium Nitroprusside to stimulate guanylyl cyclase for cGMP) for 10-15 minutes.
-
-
Cell Lysis and Sample Preparation:
-
Aspirate the medium and lyse the cells using the lysis buffer provided in the ELISA kit (typically containing a weak acid like HCl to inactivate endogenous PDEs).[20]
-
Collect the cell lysates. For samples with expected low cyclic nucleotide levels, an optional acetylation step can be performed to increase assay sensitivity.[20][21]
-
-
ELISA Procedure (Competitive Assay):
-
Add cell lysates, standards, and controls to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated (e.g., HRP-linked) cyclic nucleotide tracer to each well. This will compete with the unlabeled cyclic nucleotide in the sample for binding to the capture antibody.
-
Incubate, then wash the plate to remove unbound reagents.
-
Add a chromogenic substrate. The intensity of the color developed is inversely proportional to the amount of cyclic nucleotide in the sample.[19]
-
Read the absorbance on a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values for the known standards.
-
Calculate the concentration of cAMP or cGMP in the cell lysates by interpolating their absorbance values from the standard curve.
-
Plot the intracellular cyclic nucleotide concentration against the test compound concentration to observe the dose-dependent effect.
-
Conclusion and Future Directions
The comparison between non-selective methylxanthines and modern selective PDE inhibitors highlights a clear evolution in drug design, moving from broad-spectrum activity to highly targeted intervention. While compounds like 1-(5-Ketohexyl)-3-methylxanthine, belonging to the methylxanthine class, are unlikely to be developed as frontline therapeutics due to their presumed lack of selectivity and lower potency, they remain valuable as pharmacological tools.
Key Takeaways:
-
Selectivity is Paramount: The therapeutic success of modern PDE inhibitors is directly tied to their selectivity for specific PDE families, which maximizes efficacy while minimizing side effects.
-
Potency Dictates Dose: Selective inhibitors are often thousands of times more potent than non-selective methylxanthines, allowing for lower, more effective dosing.
-
Predictable Side Effects: The side-effect profile of a PDE inhibitor can often be predicted by its selectivity profile, including any known, lower-affinity off-target interactions (e.g., Sildenafil's effect on PDE6).
For a novel compound such as 1-(5-Ketohexyl)-3-methylxanthine, the experimental protocols outlined above are essential first steps. A full characterization would require a PDE panel screen to confirm its selectivity (or lack thereof) and IC50 values, followed by cell-based assays to determine its functional potency. These data would provide the foundational knowledge needed to assess its potential as a research probe for studying the complex, system-wide effects of pan-PDE inhibition.
References
-
Bender, A. T., & Beavo, J. A. (2006). Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors. Proceedings of the National Academy of Sciences, 103(35), 13193-13198. [Link]
-
Jeon, Y. H., Heo, Y. S., Kim, C. M., et al. (2005). Implications of PDE4 structure on inhibitor selectivity across PDE families. Proteins: Structure, Function, and Bioinformatics, 61(3), 547-557. [Link]
-
Okada, D., & Cote, R. H. (2005). Drugs Targeting Specific Phosphodiesterase Families: Selectivity Toward Photoreceptor PDE6 and Effects on Intact Photoreceptors. Investigative Ophthalmology & Visual Science, 46(13), 384. [Link]
-
Wikipedia contributors. (2024, January 29). Phosphodiesterase inhibitor. In Wikipedia, The Free Encyclopedia. [Link]
-
Tömöri, T., Amrhein, T., & Guba, W. (2018). Combining 2D and 3D in silico methods for rapid selection of potential PDE5 inhibitors from multimillion compounds' repositories: Biological evaluation. Journal of Computer-Aided Molecular Design, 32(1), 125-139. [Link]
-
Cleveland Clinic. (2022, June 8). Phosphodiesterase Inhibitors. Cleveland Clinic. [Link]
-
Poch, A., Berrera, M., et al. (2012). Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides. Naunyn-Schmiedeberg's Archives of Pharmacology, 385(4), 429-438. [Link]
-
Olmeda, B., et al. (2001). 1-(5-oxohexyl)-3,7-Dimethylxanthine, a phosphodiesterase inhibitor, activates MAPK cascades and promotes osteoblast differentiation by a mechanism independent of PKA activation (pentoxifylline promotes osteoblast differentiation). Endocrinology, 142(11), 4673-4682. [Link]
-
Cell Biolabs, Inc. (n.d.). cAMP ELISA Kit (Chemiluminescent). Cell Biolabs, Inc. [Link]
-
Surin, A., & Russwurm, M. (2021). Biophysical Techniques for Detection of cAMP and cGMP in Living Cells. International Journal of Molecular Sciences, 22(16), 8879. [Link]
-
Sane, R., et al. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 16(5), 1133-1142. [Link]
-
Wikipedia contributors. (2024, January 15). IC50. In Wikipedia, The Free Encyclopedia. [Link]
-
Lim, S. H., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect and quantify sildenafil in counterfeit drugs. F1000Research, 8, 1729. [Link]
-
ResearchGate. (n.d.). IC50 (μM) values of PDE5 inhibitors for selected PDE families. ResearchGate. [Link]
-
Keravis, T., & Lugnier, C. (2012). Phosphodiesterase Methods and Protocols. In Methods in Molecular Biology (Vol. 861, pp. 63-71). Humana Press. [Link]
-
PDSP. (n.d.). Assay Protocol Book. PDSP. [Link]
-
Momoh, J., & Lhodi, S. (2023). Methylxanthines. In StatPearls. StatPearls Publishing. [Link]
-
Francis, S. H., et al. (2011). Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. Handbook of Experimental Pharmacology, 200, 45-67. [Link]
-
ResearchGate. (n.d.). Chemical structures and IC50 values of commercial PDE-5 inhibitor. ResearchGate. [Link]
-
Stefanovich, V. (1981). On the biochemical mechanism of action of 1-propyl-3-methyl-7-(5-hydroxy-hexyl)-xanthine (HWA 153), a new bronchospasmolytically active methyl xanthine derivative. Arzneimittel-Forschung, 31(1), 108-111. [Link]
-
Monteiro, J., Alves, M. G., Oliveira, P. F., & Silva, B. M. (2016). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules, 21(8), 974. [Link]
-
LITFL. (2019, July 18). Phosphodiesterase Inhibitors / Methylxanthines - Part One. LITFL. [Link]
-
Al-Attas, F. A. (2015). An Overview of Methylxanthine as Adenosine Receptor Antagonists. ResearchGate. [Link]
-
Tilley, S. L. (2011). Methylxanthines in asthma. Handbook of Experimental Pharmacology, 200, 439-456. [Link]
-
Shivaraju, A., & Rawla, P. (2023). Phosphodiesterase Inhibitors. In StatPearls. StatPearls Publishing. [Link]
-
PubChem. (n.d.). 1-(5-Hydroxy-5-methylhexyl)-3-methylxanthine. PubChem. [Link]
-
Burke, R. M., & Evans, J. D. (2015). A comparison of the available phosphodiesterase-5 inhibitors in the treatment of erectile dysfunction: a focus on avanafil. Patient Preference and Adherence, 9, 1157-1165. [Link]
-
Barnes, H., et al. (2019). Phosphodiesterase 5 inhibitors for pulmonary hypertension. Cochrane Database of Systematic Reviews, 1(1), CD012621. [Link]
-
Smith-Harrison, L. I., Patel, A., & Smith, R. P. (2016). Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction. P & T : a peer-reviewed journal for formulary management, 41(5), 314-319. [Link]
Sources
- 1. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. partone.litfl.com [partone.litfl.com]
- 5. Methylxanthines in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase inhibitor - Wikipedia [en.wikipedia.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. researchgate.net [researchgate.net]
- 9. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Implications of PDE4 structure on inhibitor selectivity across PDE families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphodiesterase 5 inhibitors for pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. caymanchem.com [caymanchem.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A comparison of the available phosphodiesterase-5 inhibitors in the treatment of erectile dysfunction: a focus on avanafil - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. cellbiolabs.com [cellbiolabs.com]
A Researcher's Guide to Deconvoluting the Molecular Target of 1-(5-Ketohexyl)-3-methylxanthine (Lisofylline)
Introduction: The Enigma of Lisofylline
1-(5-Ketohexyl)-3-methylxanthine, more commonly known as Lisofylline (LSF), is a synthetic methylxanthine derivative that has garnered significant scientific interest for its potent anti-inflammatory and cytoprotective properties.[1][2] As a metabolite of pentoxifylline, LSF has been investigated in preclinical and clinical settings for a range of conditions, including type 1 diabetes, acute respiratory distress syndrome (ARDS), and sepsis.[1][3][4][5] Its mechanism of action is multifaceted, with reports suggesting it inhibits inflammatory cytokine production, reduces oxidative stress, and preserves mitochondrial function.[1][6][7]
Despite these well-documented biological effects, the precise molecular target through which LSF exerts its primary therapeutic action remains an area of active investigation. Is it a classic phosphodiesterase (PDE) inhibitor like its parent compound?[8][9] Does it directly engage with key signaling kinases? Or does it operate through a more novel mechanism?
The Landscape of LSF's Biological Activity: Building a Target Hypothesis
Before embarking on target identification, it is crucial to synthesize the existing literature to form a coherent set of hypotheses. LSF's known effects point toward several potential protein classes.
| Reported Biological Effect | Potential Molecular Target Class | Key References |
| Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β) | Phosphodiesterases (PDEs), Kinases (e.g., MAPK pathway) | [1][6][10][11] |
| Protection of pancreatic β-cells | Mitochondrial proteins, Kinases (e.g., PI3K/Akt pathway) | [6][12] |
| Modulation of p38 MAPK signaling | p38 MAPK or upstream regulators | [10][11] |
| Blocks IL-12 signaling and STAT-4 activation | Components of the JAK-STAT pathway | [3] |
| Structural similarity to methylxanthines | Phosphodiesterases (PDEs), Adenosine Receptors | [13][14][15] |
This evidence suggests that Phosphodiesterases and Protein Kinases are the most probable direct targets. Methylxanthines are classic non-selective PDE inhibitors, which leads to an increase in intracellular cAMP and subsequent downstream signaling changes that can be anti-inflammatory.[9] Concurrently, the consistent observation of p38 MAPK pathway modulation suggests a potential direct interaction with a kinase.[10][11]
A Multi-Pronged Strategy for Target Confirmation
Sources
- 1. What is Lisofylline used for? [synapse.patsnap.com]
- 2. apexbt.com [apexbt.com]
- 3. Lisofylline - Wikipedia [en.wikipedia.org]
- 4. Randomized, placebo-controlled trial of lisofylline for early treatment of acute lung injury and acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lisofylline: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(5-oxohexyl)-3,7-Dimethylxanthine, a phosphodiesterase inhibitor, activates MAPK cascades and promotes osteoblast differentiation by a mechanism independent of PKA activation (pentoxifylline promotes osteoblast differentiation) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. partone.litfl.com [partone.litfl.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Lisofylline, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lisofylline mitigates cardiac inflammation in a mouse model of obesity through improving insulin secretion and activating cardiac AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Lysine Theophyllinate? [synapse.patsnap.com]
- 14. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolic Stability Profile of Methylxanthines: A Guide for Lead Optimization
Introduction
Methylxanthines are a class of purine alkaloids that serve as a cornerstone in both consumer pharmacology (caffeine) and clinical therapeutics (theophylline).[1] However, their utility is strictly governed by their metabolic stability. For drug development professionals, understanding the subtle structural differences between Caffeine , Theophylline , Theobromine , and Paraxanthine is critical. These differences dictate half-life (
This guide provides an in-depth technical comparison of the metabolic stability of these four analogues, supported by experimental protocols for Human Liver Microsomes (HLM) and mechanistic insights into CYP1A2 regioselectivity.
Chemical Basis: Structure-Metabolism Relationships (SMR)
The metabolic fate of methylxanthines is determined by the presence or absence of methyl groups at the
| Compound | Chemical Name | Methylation Pattern | Metabolic Susceptibility |
| Caffeine | 1,3,7-trimethylxanthine | N1, N3, N7 | Moderate. Requires demethylation at 3 sites. Primary route: N3-demethylation to Paraxanthine.[2] |
| Paraxanthine | 1,7-dimethylxanthine | N1, N7 | High. Major metabolite of caffeine. Lacks N3-methyl, altering CYP binding affinity. |
| Theophylline | 1,3-dimethylxanthine | N1, N3 | Low/Variable. Lacks N7-methyl. Narrow therapeutic index due to saturable metabolism. |
| Theobromine | 3,7-dimethylxanthine | N3, N7 | High Stability. Lacks N1-methyl. Longest half-life due to resistance to CYP1A2 oxidation. |
Expert Insight: The
Metabolic Pathways & Mechanism
The primary clearance mechanism for all four compounds is hepatic oxidation via the Cytochrome P450 system.
-
Enzyme: CYP1A2 (>90% contribution).[1][2] Minor contributions from CYP2E1 and CYP3A4 at high concentrations [5].
-
Regioselectivity: CYP1A2 preferentially targets the
-methyl group of caffeine.
Pathway Visualization
The following diagram illustrates the cascade from the parent compound (Caffeine) to its dimethylxanthine metabolites.
Figure 1: CYP1A2-mediated biotransformation of Caffeine into its three primary dimethylxanthine metabolites.
Experimental Protocol: Microsomal Stability Assay
To objectively compare intrinsic clearance (
The Self-Validating System
A robust assay must include controls to verify enzymatic activity.
-
Positive Control: Verapamil or Testosterone (high clearance compounds) to confirm CYP activity.
-
Negative Control: Incubation without NADPH (to rule out chemical instability).
-
Internal Standard (IS): Stable isotope-labeled caffeine (
-Caffeine) for LC-MS normalization.
Step-by-Step Methodology
-
Preparation:
-
Thaw Human Liver Microsomes (HLM) (20 mg/mL protein) on ice.
-
Prepare 100 mM Potassium Phosphate buffer (pH 7.4).
-
Prepare NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM
).
-
-
Incubation:
-
Pre-incubate HLM (0.5 mg/mL final conc) with test compound (1
) for 5 mins at 37°C. -
Initiation: Add NADPH regenerating system to start the reaction (
).
-
-
Sampling:
-
At time points
min, remove 50 aliquots.
-
-
Quenching:
-
Immediately transfer aliquot into 150
ice-cold Acetonitrile (ACN) containing the Internal Standard. -
Why: This precipitates proteins and stops metabolism instantly.
-
-
Analysis:
-
Centrifuge at 4000 rpm for 20 min.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Workflow Visualization
Figure 2: Step-by-step workflow for the HLM metabolic stability assay.
Comparative Data Analysis
The following data synthesizes in vitro intrinsic clearance (
Table 1: Metabolic Stability Profile
| Parameter | Caffeine | Paraxanthine | Theophylline | Theobromine |
| 3 – 5 hours | 3 – 4 hours | 6 – 9 hours | 7 – 12 hours | |
| Intermediate | Intermediate | Low | Very Low | |
| Primary Enzyme | CYP1A2 | CYP1A2 | CYP1A2 | CYP1A2 / CYP2E1 |
| Major Metabolite | Paraxanthine | 1-Methylxanthine | 1,3-Dimethyluric acid | 3-Methylxanthine |
| Toxicity Risk | Low | Very Low | High (Seizures) | Low |
Data Interpretation[2][3][4][5][6][7][8][9][10]
-
The "3-Methyl" Effect: Theobromine (3,7-dimethyl) lacks the N1-methyl group but retains the N3-methyl. Despite N3 being a target, the overall molecular orientation makes Theobromine less accessible to the CYP1A2 heme center compared to Caffeine, resulting in a significantly longer half-life (~7-12h) [5].
-
Paraxanthine Safety: Paraxanthine shows lower toxicity and a "cleaner" metabolic profile than Caffeine. It does not produce Theophylline (a toxic metabolite) as a downstream product, whereas Caffeine does (~4% conversion) [2, 4].
-
Theophylline Saturation: Theophylline metabolism follows non-linear (Michaelis-Menten) kinetics at therapeutic doses. This saturation leads to a disproportionate increase in plasma concentration with small dose increases, creating a high risk of toxicity [1].
Discussion & Clinical Implications
For researchers developing xanthine-based scaffolds:
-
Lead Optimization: If your lead compound resembles Theophylline , prioritize screening for CYP1A2 saturation early. The narrow therapeutic window is a major liability.
-
Safety by Design: Paraxanthine scaffolds offer a superior safety profile. By starting with a 1,7-dimethyl core, you bypass the formation of theophylline-like metabolites entirely [2].
-
DDI Potential: All four compounds are sensitive to CYP1A2 inhibitors (e.g., Fluvoxamine, Ciprofloxacin). In the described microsomal assay, co-incubation with 1
Furafylline (a selective CYP1A2 mechanism-based inhibitor) should abolish >80% of the clearance, serving as a mechanistic confirmation [5].
References
-
Biotransformation of caffeine, paraxanthine, theophylline, and theobromine by polycyclic aromatic hydrocarbon-inducible cytochrome(s) P-450 in human liver microsomes. Source: PubMed (NIH) URL:[Link]
-
Paraxanthine safety and comparison to caffeine. Source: Frontiers in Toxicology URL:[Link]
-
Regioselectivity prediction of CYP1A2-mediated phase I metabolism. Source: Drug Metabolism and Disposition URL:[Link]
-
Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes. Source: European Journal of Medicinal Chemistry URL:[Link]
-
Cytochrome P450 isoform selectivity in human hepatic theobromine metabolism. Source: British Journal of Clinical Pharmacology URL:[Link]
-
Microsomal Stability Assay Protocol. Source: AxisPharm URL:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
